molecular formula C9H5BrFN B2668365 8-Bromo-7-fluoroquinoline CAS No. 1420790-22-2

8-Bromo-7-fluoroquinoline

Cat. No.: B2668365
CAS No.: 1420790-22-2
M. Wt: 226.048
InChI Key: MEZVXGUTJUGURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoroquinoline (CAS 1420790-22-2) is a high-purity chemical compound supplied for scientific research and development. With the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol , this compound belongs to the quinoline family, which is a core structure in many pharmacologically active molecules. Quinolones and fluoroquinolones are extensively studied for their antibacterial properties, primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication and repair, and their inhibition prevents supercoiling of nucleic acids, leading to bacterial cell death . The specific bromo and fluoro substitutions on the quinoline core make this compound a valuable intermediate for medicinal chemistry and drug discovery. Researchers utilize this compound to synthesize and explore novel derivatives, such as new fluoroquinolones with potential activity against drug-resistant pathogens . It serves as a crucial building block in the design of molecules for in silico, in vitro, and in vivo studies aimed at addressing the global priority of antibiotic resistance . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling and storage information. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVXGUTJUGURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathways for 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoroquinoline

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the medicinal chemistry community. As a functionalized quinoline scaffold, it serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are widely explored for their antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of 8-bromo and 7-fluoro offers unique electronic and steric properties, providing medicinal chemists with valuable handles for molecular modification and structure-activity relationship (SAR) studies. For instance, the fluorine atom at C-7 is a common feature in the potent fluoroquinolone class of antibiotics, where it plays a key role in binding to the bacterial DNA gyrase enzyme.[3]

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore established methodologies, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable synthetic route for a given application.

Strategic Analysis: A Retrosynthetic Approach

Before delving into forward synthesis, a retrosynthetic analysis is essential for identifying key bond disconnections and strategic precursors. The core of the target molecule is the quinoline bicyclic system. The most logical disconnections break the bonds formed during the ring-closing reaction, leading back to a substituted aniline precursor. This central intermediate is 2-bromo-3-fluoroaniline , a readily accessible starting material that serves as the foundation for the primary synthetic strategies.

G Target This compound (Target) Quinoline_Formation C-N and C-C Bond Formation (Quinoline Ring Synthesis) Target->Quinoline_Formation Precursor 2-Bromo-3-fluoroaniline (Key Precursor) Quinoline_Formation->Precursor Glycerol Glycerol (C3 Unit) Quinoline_Formation->Glycerol e.g., Skraup Synthesis

Caption: Retrosynthetic analysis of this compound.

Pathway 1: The Skraup Synthesis

The Skraup synthesis is a classic, powerful, and often direct method for constructing the quinoline ring system. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a sequence of Michael addition, cyclization, and oxidation to yield the aromatic quinoline ring.

This pathway offers the most direct route from the key aniline precursor to the final product. While the conditions are harsh, its efficiency in a single pot makes it an attractive option. A procedure analogous to the synthesis of 8-bromo-5,6,7-trimethylquinoline provides a reliable template.[4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Aniline 2-Bromo-3-fluoroaniline Conditions H₂SO₄ (conc.) Arsenic Pentoxide (Oxidant) Heat (e.g., 130°C) Aniline->Conditions Glycerol Glycerol Glycerol->Conditions Target This compound Conditions->Target Skraup Reaction

Caption: Workflow for the Skraup synthesis pathway.

Experimental Protocol: Skraup Synthesis
  • Materials: 2-Bromo-3-fluoroaniline, Glycerol, Arsenic(V) oxide (or other suitable oxidant like nitrobenzene), Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol (4 equivalents) and arsenic(V) oxide (0.75 equivalents) to 2-bromo-3-fluoroaniline (1 equivalent).

    • Begin stirring the mixture and gently heat to approximately 100°C.

    • Slowly and cautiously add concentrated sulfuric acid (approximately 60% w/w of the glycerol) dropwise to the heated mixture. The reaction is highly exothermic and requires careful control.

    • After the addition is complete, increase the temperature to 130-140°C and maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully dilute it with a large volume of cold water.

    • Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated.

    • The crude product often precipitates as a solid. Filter the solid, wash it thoroughly with water, and dry it in the air or a vacuum oven.[4]

    • Purify the crude product by column chromatography over silica gel or alumina, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5]

Pathway 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a more controlled, multi-step approach to quinoline synthesis. This method is particularly valuable for preparing 4-hydroxyquinolines, which are versatile intermediates. The pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

This approach avoids the harsh, strongly oxidizing conditions of the Skraup synthesis and yields an intermediate that can be further functionalized. The synthesis of related fluoroquinolones frequently employs this foundational reaction sequence.[6][7]

G Aniline 2-Bromo-3-fluoroaniline Step1 Condensation (100-140°C) Aniline->Step1 EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Step1 Intermediate1 Anilinomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (e.g., Dowtherm A, ~250°C) Intermediate1->Step2 Intermediate2 8-Bromo-7-fluoro-4-hydroxyquinoline Step2->Intermediate2 Step3 Chlorination (e.g., POCl₃) Intermediate2->Step3 Diversification Route Intermediate3 8-Bromo-7-fluoro-4-chloroquinoline Step3->Intermediate3 Step4 Reductive Dechlorination (e.g., H₂, Pd/C) Intermediate3->Step4 Target This compound Step4->Target

Caption: Multi-step Gould-Jacobs pathway and subsequent modifications.

Experimental Protocol: Gould-Jacobs Reaction
  • Step 1: Synthesis of Diethyl 2-((2-bromo-3-fluorophenyl)amino)methylenemalonate

    • Combine 2-bromo-3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) in a round-bottom flask.[7]

    • Heat the mixture with stirring at 100-120°C for 2-3 hours. The reaction can often be performed neat (without solvent).

    • Monitor the reaction by TLC. Upon completion, the excess EMME and ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate is often a viscous oil or solid and can be used in the next step without further purification.

  • Step 2: Synthesis of 8-Bromo-7-fluoro-4-hydroxyquinoline

    • The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 240-260°C) with stirring for 30-60 minutes.

    • Cool the reaction mixture, which will cause the product to precipitate.

    • Dilute the cooled mixture with a hydrocarbon solvent like hexane or toluene to facilitate filtration.

    • Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry to yield 8-bromo-7-fluoro-4-hydroxyquinoline.

  • Step 3 & 4: Conversion to this compound

    • (Chlorination) Reflux the 8-bromo-7-fluoro-4-hydroxyquinoline from Step 2 in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours to produce 8-bromo-7-fluoro-4-chloroquinoline.[8]

    • (Dechlorination) The resulting 4-chloro derivative can be reduced to the target compound via catalytic hydrogenation. Dissolve the compound in a suitable solvent (e.g., ethanol with a base like triethylamine) and hydrogenate over a palladium on carbon (Pd/C) catalyst.

Comparative Analysis of Synthesis Pathways

The choice between the Skraup and Gould-Jacobs pathways depends on several factors, including available equipment, scale, and the need for intermediate products for diversification.

FeatureSkraup SynthesisGould-Jacobs Reaction
Number of Steps Typically one pot2-4 steps
Reaction Conditions Harsh: Strong acid, high temp, strong oxidantModerate to high temp, no strong oxidant
Starting Materials Aniline, Glycerol, Oxidant, H₂SO₄Aniline, EMME, High-boiling solvent
Scalability Can be challenging due to exothermic natureMore readily scalable and controlled
Key Advantages Atom economical, direct routeMilder conditions, yields versatile 4-hydroxy intermediate
Key Disadvantages Harsh conditions, potential for charring/side productsMultiple steps, requires high-boiling solvents

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical strategies. The Skraup synthesis offers a direct and atom-economical route, ideal for situations where a rapid, one-pot conversion is desired and the harsh reaction conditions can be safely managed. In contrast, the Gould-Jacobs reaction provides a more controlled, stepwise approach. While it involves more steps, it avoids strongly acidic and oxidizing conditions and generates the valuable 8-bromo-7-fluoro-4-hydroxyquinoline intermediate, which opens the door to a wide array of subsequent chemical modifications at the 4-position. The selection of the optimal pathway should be guided by the specific objectives of the research program, considering factors such as required purity, scalability, and the potential for creating a library of related analogues.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromo-7-fluoroquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, data from analogous structures, and predictive models to offer a detailed characterization. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition and interpretation of this critical data, empowering researchers to confidently identify and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

The quinoline ring system is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules. Specifically, the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while a bromine atom can provide a handle for further synthetic transformations through cross-coupling reactions. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and application.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below. These predictions are based on established chemical shift ranges and coupling constants for substituted quinolines. It is important to note that the choice of deuterated solvent can influence the exact chemical shifts.[1][2][3][4][5]

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-28.8 - 9.0ddJ = 4.5, 1.5
H-37.4 - 7.6ddJ = 8.5, 4.5
H-48.1 - 8.3ddJ = 8.5, 1.5
H-57.7 - 7.9dJ = 9.0
H-67.5 - 7.7tJ = 9.0, 9.0
  • H-2, H-3, and H-4: These protons on the pyridine ring will exhibit characteristic doublet of doublets (dd) splitting patterns due to coupling with their neighbors.

  • H-5 and H-6: These protons on the benzene ring will show coupling to each other and to the fluorine atom at C-7. The H-6 proton is expected to appear as a triplet due to coupling with H-5 and the fluorine atom.

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals for the nine carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-2150 - 152s
C-3121 - 123s
C-4136 - 138s
C-4a128 - 130s
C-5128 - 130d
C-6118 - 120d
C-7155 - 158 (¹JCF ≈ 250 Hz)d
C-8110 - 112s
C-8a147 - 149s
  • C-7: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

  • C-5 and C-6: These carbons will show smaller two- and three-bond couplings to the fluorine atom, respectively.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds.[6][7]

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity
F-7-110 to -130m

The chemical shift of the fluorine atom is referenced to CFCl₃. The multiplicity will be complex due to coupling with H-6 and potentially H-5.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted characteristic absorption bands for this compound are summarized below, based on typical values for substituted quinolines.[8][9][10][11]

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
1620 - 1580C=C and C=N stretchingMedium to Strong
1500 - 1400Aromatic ring skeletal vibrationsMedium to Strong
1250 - 1150C-F stretchStrong
900 - 650C-H out-of-plane bendingStrong
600 - 500C-Br stretchMedium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[12][13][14][15][16]

m/z (predicted) Ion Notes
226/228[M+H]⁺Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio)
206/208[M+H - HF]⁺Loss of hydrogen fluoride
147[M+H - Br]⁺Loss of a bromine radical
127[M+H - Br - HF]⁺Subsequent loss of HF

The fragmentation of quinolines often involves the loss of small neutral molecules or radicals from the parent ion.[17][18][19][20] The presence of the bromine isotope pattern is a key diagnostic feature.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

Synthesis of this compound (Proposed Route)

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines.[21][22][23][24]

G cluster_synthesis Proposed Synthesis of this compound start 2-Bromo-3-fluoroaniline intermediate1 Diethyl (2-bromo-3-fluoroanilino)methylenemalonate start->intermediate1 Diethyl ethoxymethylenemalonate, Heat intermediate2 Ethyl 8-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 Dowtherm A, Heat (Cyclization) intermediate3 8-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid intermediate2->intermediate3 NaOH, EtOH/H₂O, Heat (Hydrolysis) intermediate4 8-Bromo-7-fluoro-4-hydroxyquinoline intermediate3->intermediate4 Heat (Decarboxylation) product This compound intermediate4->product POCl₃, PCl₅ (Chlorination) then H₂ reduction

Caption: Proposed synthetic pathway for this compound.

NMR Data Acquisition

The following is a standard operating procedure for acquiring NMR spectra.[25][26][27][28][29]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to an appropriate range (e.g., -100 to -150 ppm).

    • Use a standard pulse sequence without proton decoupling to observe H-F couplings.

    • Acquire a sufficient number of scans (typically 64 or 128).

    • Process the data as described above.

IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples.[30][31][32][33][34]

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.

    • Label the significant peaks in the spectrum.

Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar and thermally labile compounds.[12][13][14][15][16]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid). The acid helps in the protonation of the analyte.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • To obtain fragmentation data (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Data Interpretation and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all acquired spectroscopic data.

G cluster_workflow Spectroscopic Data Interpretation Workflow MS Mass Spectrometry - Determine Molecular Weight - Confirm Br isotope pattern Structure Structural Confirmation of This compound MS->Structure IR Infrared Spectroscopy - Identify functional groups (C-F, C-Br, aromatic rings) IR->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Determine connectivity - Elucidate 3D structure NMR->Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers are well-equipped to synthesize, identify, and utilize this important chemical entity. The detailed methodologies for NMR, IR, and MS analysis serve as a robust framework for obtaining high-quality data, which is essential for advancing research and development in fields that rely on novel quinoline-based compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromo-Fluoroquinolones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the critical physicochemical properties of substituted bromo-fluoroquinolones, a class of molecules with significant potential in drug development, particularly as antibacterial and anticancer agents. For researchers, scientists, and drug development professionals, a deep understanding of properties such as lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility is paramount for optimizing drug candidates. These parameters profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. This guide delves into the structure-property relationships (SPR) of bromo-fluoroquinolones, offering insights into how substitutions on the quinolone core modulate these essential characteristics. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of these properties, empowering research teams to generate reliable data for informed decision-making in the drug discovery and development pipeline.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal pharmacokinetic and pharmacodynamic profiles. At the heart of these challenges lie the fundamental physicochemical properties of the molecule. For substituted bromo-fluoroquinolones, a nuanced understanding of how structural modifications impact these properties is not merely academic but a critical determinant of therapeutic success.

The core fluoroquinolone scaffold is an amphoteric structure, typically possessing both a carboxylic acid group (acidic) and a nitrogen-containing heterocycle at the C-7 position (basic). This duality means their ionization state, and consequently their solubility and lipophilicity, are highly dependent on pH. The introduction of a bromine atom, along with other substituents, adds further layers of complexity and opportunity for fine-tuning these properties.

This guide will systematically dissect the key physicochemical parameters, their interplay, and the strategic implications for designing effective bromo-fluoroquinolone-based therapeutics.

Structure-Property Relationships (SPR) in Bromo-Fluoroquinolones

The substitution pattern on the bromo-fluoroquinolone core dictates its three-dimensional structure, electronic distribution, and intermolecular interactions, which in turn govern its physicochemical behavior.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the fluoroquinolone scaffold can have several significant effects:

  • Increased Lipophilicity: As a halogen, bromine is more lipophilic than hydrogen, and its incorporation generally increases the overall lipophilicity (LogP) of the molecule. The position of the bromine atom is crucial; for instance, substitution at the C-8 position has been shown to enhance oral absorption.[1]

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can influence the pKa of nearby ionizable groups through inductive effects. This can alter the charge distribution of the molecule at physiological pH, impacting solubility and target binding.

  • Enhanced Biological Activity: Strategic placement of a bromine atom, often at the C-8 position, has been linked to enhanced potency against resistant bacterial strains.[2] This is thought to be due to favorable interactions with the bacterial DNA gyrase or topoisomerase IV enzymes.

The Role of Other Key Substituents

While the bromine atom is a key modulator, the overall physicochemical profile is a composite of all substituents on the quinolone ring.[3][4]

  • N-1 Substituent: A cyclopropyl group at the N-1 position is a common feature in many potent fluoroquinolones and is known to enhance antibacterial activity.[5]

  • C-7 Substituent: The substituent at the C-7 position has a profound impact on potency, spectrum of activity, and pharmacokinetic properties.[1][6] Often a nitrogen-containing heterocycle like piperazine or pyrrolidine, modifications to this ring can significantly alter the molecule's basicity (pKa), solubility, and lipophilicity.

  • C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for potent inhibition of DNA gyrase.[7]

The interplay between the bromine atom and these other substituents creates a complex chemical space for optimization. For instance, a highly lipophilic bromine substitution might need to be balanced with a more polar C-7 substituent to maintain adequate aqueous solubility.

Core Physicochemical Properties and Their Impact on Drug Development

A thorough characterization of the following physicochemical properties is essential for any bromo-fluoroquinolone drug development program.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs its ability to cross biological membranes.

  • LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

  • LogD (Distribution Coefficient): For ionizable compounds like fluoroquinolones, LogD is the more physiologically relevant parameter. It is the ratio of the sum of the concentrations of all forms (ionized and un-ionized) of the compound in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.

A balanced LogD is crucial. A value that is too low may result in poor membrane permeability and absorption, while a value that is too high can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of an ionizable group in a molecule. For bromo-fluoroquinolones, there are typically at least two pKa values: one for the carboxylic acid group (pKa1, acidic) and one for the basic nitrogen on the C-7 substituent (pKa2, basic).[8]

The pKa values determine the extent of ionization at a given pH, which directly impacts:

  • Solubility: The ionized forms of a molecule are generally more water-soluble than the neutral form.

  • Absorption: The charge state of a drug affects its ability to pass through the lipid bilayers of the gastrointestinal tract and other cell membranes.

  • Target Binding: The ionization state can be critical for the specific interactions with the binding site of the target protein.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for oral bioavailability, as a drug must first dissolve in the gastrointestinal fluids to be absorbed.[9]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a useful early indicator of potential solubility issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a solid compound in a given solvent and is a more accurate measure for later-stage drug development and formulation.

Low aqueous solubility can be a major hurdle in drug development, leading to poor absorption, variable bioavailability, and challenges in formulating intravenous dosage forms.

Quantitative Physicochemical Data of Substituted Bromo-Fluoroquinolones

While comprehensive experimental data for a wide range of substituted bromo-fluoroquinolones is not extensively available in a single source, the following table compiles representative data from the literature and chemical databases to illustrate the impact of substitution on physicochemical properties.

Compound IDR7-SubstituentBromine PositionLogP (Calculated)pKa1 (Carboxylic Acid, Estimated)pKa2 (Basic Nitrogen, Estimated)Aqueous Solubility (Predicted)
BFQ-1 Piperazinyl7~2.5~5.5 - 6.0~8.5 - 9.0Low
BFQ-2 3-Aminopyrrolidinyl7~2.8~5.5 - 6.0~9.0 - 9.5Low
BFQ-3 Morpholinyl7~3.0~5.5 - 6.0~6.5 - 7.0Very Low
BFQ-4 Piperazinyl8~2.8~5.5 - 6.0~8.5 - 9.0Low
BFQ-5 3-Aminopyrrolidinyl8~3.1~5.5 - 6.0~9.0 - 9.5Very Low

Note: The values in this table are estimations based on available data and computational models and should be experimentally verified. The LogP values are for the neutral species. Aqueous solubility is a qualitative prediction based on the other parameters.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the cornerstone of successful drug development. The following sections provide detailed, step-by-step protocols for the determination of LogP, pKa, and kinetic solubility.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Diagram of the Shake-Flask LogP/LogD Determination Workflow

ShakeFlask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Octanol Pre-saturate n-octanol with aqueous buffer Mix Add known amounts of pre-saturated phases and compound stock to vial Prep_Octanol->Mix Prep_Buffer Pre-saturate aqueous buffer with n-octanol Prep_Buffer->Mix Prep_Compound Prepare stock solution of test compound Prep_Compound->Mix Equilibrate Shake vial to allow partitioning and equilibration Mix->Equilibrate Separate Centrifuge to separate the two phases Equilibrate->Separate Sample_Octanol Sample the n-octanol phase Separate->Sample_Octanol Sample_Buffer Sample the aqueous phase Separate->Sample_Buffer Quantify Quantify compound concentration in each phase (e.g., HPLC-UV) Sample_Octanol->Quantify Sample_Buffer->Quantify Calculate Calculate LogP/LogD Quantify->Calculate

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination).

    • In a large separatory funnel, mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Preparation:

    • Prepare a stock solution of the bromo-fluoroquinolone derivative in a suitable solvent (e.g., DMSO or methanol).

  • Partitioning:

    • In a screw-cap vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each).

    • Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method and does not exceed the solubility limit in either phase.

  • Equilibration:

    • Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume from both the upper (n-octanol) and lower (aqueous) phases.

    • Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate LogP or LogD using the following formula: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous)

Determination of pKa by UV-Vis Spectrophotometry

This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Diagram of the Spectrophotometric pKa Determination Workflow

pKa_UV_Vis Prep_Buffers Prepare a series of buffers with a range of pH values Measure_Spectra Measure the UV-Vis spectrum of the compound in each buffer Prep_Buffers->Measure_Spectra Prep_Compound Prepare a stock solution of the test compound Prep_Compound->Measure_Spectra Identify_Wavelength Identify an analytical wavelength with significant absorbance change Measure_Spectra->Identify_Wavelength Plot_Data Plot absorbance at the chosen wavelength versus pH Identify_Wavelength->Plot_Data Determine_pKa Determine the pKa from the inflection point of the sigmoid curve Plot_Data->Determine_pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

  • Compound Preparation:

    • Prepare a stock solution of the bromo-fluoroquinolone derivative in a suitable solvent (e.g., methanol or water).

  • Spectral Measurement:

    • For each buffer solution, prepare a sample containing a fixed concentration of the compound.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to half the maximum absorbance change.

    • Alternatively, specialized software can be used to fit the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value.

Determination of Kinetic Solubility

This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.

Diagram of the Kinetic Solubility Assay Workflow

Kinetic_Solubility Prep_Stock Prepare a high-concentration stock solution of the compound in DMSO Dispense_Stock Dispense the stock solution into a microplate Prep_Stock->Dispense_Stock Add_Buffer Add aqueous buffer (e.g., PBS) to each well to induce precipitation Dispense_Stock->Add_Buffer Incubate Incubate the microplate to allow for equilibration Add_Buffer->Incubate Detect_Precipitate Detect the amount of precipitate (e.g., nephelometry, turbidimetry) or measure dissolved compound after filtration (UV-Vis, LC-MS) Incubate->Detect_Precipitate Calculate_Solubility Calculate the kinetic solubility by comparing to standards Detect_Precipitate->Calculate_Solubility

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the bromo-fluoroquinolone derivative in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to each well (e.g., 2 µL).

  • Precipitation Induction:

    • Rapidly add a larger volume of aqueous buffer (e.g., PBS at pH 7.4) to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1%).

  • Equilibration:

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Detection and Quantification:

    • Nephelometry/Turbidimetry: Measure the light scattering or absorbance of the suspension in each well using a plate reader. The amount of precipitate is proportional to the signal.

    • Filtration Method: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) by comparing to a calibration curve.

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed (for nephelometry/turbidimetry) or the concentration measured in the filtrate.

Conclusion and Future Perspectives

The physicochemical properties of substituted bromo-fluoroquinolones are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of lipophilicity, pKa, and solubility are indispensable for guiding the design and optimization of new drug candidates. The strategic introduction of bromine, in concert with other substitutions, offers a powerful tool to modulate these properties and enhance the ADMET and efficacy profiles of this important class of molecules. As research into bromo-fluoroquinolones continues, particularly in the context of overcoming antibiotic resistance and developing novel anticancer therapies, a continued focus on the systematic characterization of their physicochemical properties will be essential for translating promising compounds from the laboratory to the clinic.

References

A Technical Guide to the Synthesis and Derivatization of 8-Bromo-7-fluoroquinoline: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold." Within this class, halo-substituted quinolines offer versatile handles for synthetic elaboration, enabling the exploration of chemical space to optimize pharmacological properties. This guide provides an in-depth technical overview of 8-bromo-7-fluoroquinoline, a promising but underexplored core structure. We will detail a robust synthetic pathway to the core, explore key derivatization strategies via modern cross-coupling reactions, and discuss the therapeutic potential of the resulting novel derivatives for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] Since then, its derivatives have been found to possess a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The success of drugs like chloroquine, ciprofloxacin, and camptothecin underscores the therapeutic value of this structural motif.[1][3]

The introduction of halogen substituents onto the quinoline ring is a key strategy in medicinal chemistry. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Furthermore, they serve as crucial synthetic handles for introducing further complexity. The 8-bromo-7-fluoro substitution pattern is of particular interest:

  • Fluorine at C-7: The fluorine atom at the 7-position is a common feature in the potent fluoroquinolone class of antibiotics.[4][5] It is known to enhance antibacterial activity, likely by influencing interactions with bacterial DNA gyrase.[4]

  • Bromine at C-8: The bromine atom at the 8-position provides a versatile point for derivatization. As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[6][7][8] Substituents at the C-8 position have been shown to influence the activity and selectivity of quinoline-based compounds.[9]

This guide will provide the necessary technical details to empower researchers to synthesize and explore the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutic agents.

Synthesis of the this compound Core

A robust and scalable synthesis of the core scaffold is the essential first step. While various classical methods for quinoline synthesis exist, such as the Skraup and Friedländer syntheses, the Gould-Jacobs reaction offers a reliable and versatile approach for constructing the 4-hydroxyquinoline precursor from an appropriately substituted aniline.[10][11]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-bromo-3-fluoroaniline and proceeds through a three-step sequence: Gould-Jacobs reaction, chlorination, and dehalogenation.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Dechlorination A 2-Bromo-3-fluoroaniline C 7-Bromo-8-fluoro-4-hydroxyquinoline A->C Heat, Dowtherm A B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-8-fluoro-4-chloroquinoline C->D POCl₃, Heat E This compound (Target) D->E H₂, Pd/C, Base

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline (Step 1)

This protocol is based on the principles of the Gould-Jacobs reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 120-130 °C for 2 hours. Ethanol will be evolved during this condensation step.

  • Cyclization: Add Dowtherm A (high-boiling solvent mixture) to the reaction mixture to achieve a suitable concentration. Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the solid, wash with hexane, and then with diethyl ether to remove residual solvent and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 7-bromo-8-fluoro-4-hydroxyquinoline as a solid.

Causality: The Gould-Jacobs reaction is chosen for its reliability in forming the 4-hydroxyquinoline core. The two-stage heating process first allows for the formation of the anilinomethylenemalonate intermediate at a lower temperature, followed by a high-temperature thermal cyclization to form the quinoline ring.

Subsequent Steps
  • Chlorination (Step 2): The resulting 4-hydroxyquinoline can be converted to the more reactive 4-chloroquinoline intermediate by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial as the 4-chloro group is a better leaving group for the subsequent dechlorination.

  • Dechlorination (Step 3): The final target, this compound, is obtained via catalytic hydrogenation. The 4-chloro substituent is selectively removed using hydrogen gas and a palladium on carbon (Pd/C) catalyst in the presence of a base (e.g., sodium acetate) to neutralize the HCl formed. The C-Br bond is generally stable under these conditions.

Derivatization at the C-8 Position: Cross-Coupling Strategies

The C-8 bromine atom is the key to unlocking a vast chemical space of novel derivatives. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high functional group tolerance and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4][8] This allows for the introduction of various aryl and heteroaryl groups at the C-8 position, which can modulate the molecule's steric and electronic properties and introduce new binding motifs.

Suzuki_Coupling Core This compound Product 8-Aryl-7-fluoroquinoline Core->Product BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Pd(0)/Pd(II) Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-7-fluoroquinoline derivative.

Trustworthiness: This protocol is self-validating. The progress can be monitored by the disappearance of the starting material (this compound) and the appearance of a new, less polar spot on the TLC plate. LC-MS analysis can confirm the mass of the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[6][12][13] This reaction is invaluable for introducing a wide variety of primary and secondary amines at the C-8 position, providing access to derivatives with altered solubility, basicity, and hydrogen-bonding capabilities.

Buchwald_Hartwig Core This compound Product 8-(Amino)-7-fluoroquinoline Core->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Pd(0)/Pd(II) Cycle Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Catalyst Base Bulky Base (e.g., NaOtBu) Base->Product

Caption: General scheme for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or other biaryl phosphines are often required to promote the reductive elimination step and prevent side reactions, especially with challenging substrates.[6] The use of a strong, hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.[6]

Therapeutic Potential and Future Directions

Derivatives of this compound are poised to exhibit a wide range of biological activities, drawing from the established pharmacology of the broader quinoline and fluoroquinolone classes.

Potential Applications
  • Antibacterial Agents: Building on the fluoroquinolone legacy, novel C-8 derivatives could overcome existing resistance mechanisms. The introduction of new substituents may enhance cell penetration or inhibit efflux pumps, restoring activity against resistant bacterial strains.[5][9][14]

  • Anticancer Agents: Many quinoline derivatives function as topoisomerase inhibitors or kinase inhibitors.[15] By systematically varying the C-8 substituent, libraries can be screened against various cancer cell lines to identify new leads. Structure-activity relationship (SAR) studies have shown that substituents at positions 2, 3, 4, and 8 can significantly affect anticancer activity.[2]

  • Antiviral and Antiparasitic Agents: Quinolines are well-established antimalarial agents.[1] Furthermore, recent studies have highlighted the potential of fluoroquinolones as antiviral agents, including activity against SARS-CoV-2.[14] The C-8 position offers a prime location to optimize these activities.

Data Presentation: Representative Derivatives and Properties

The following table illustrates hypothetical derivatives that could be synthesized using the described methods, along with potential areas for biological evaluation.

Derivative ID C-8 Substituent (R) Synthetic Method Potential Application Representative IC₅₀ (nM)
QD-01 4-MethoxyphenylSuzuki CouplingAnticancer (Tyrosine Kinase)50 - 200
QD-02 2-PyridylSuzuki CouplingAnticancer / Metal Chelator100 - 500
QD-03 MorpholinoBuchwald-HartwigAntibacterial (Gram-positive)250 - 1000
QD-04 N-MethylpiperazinylBuchwald-HartwigAntibacterial / CNS Agent80 - 400
QD-05 3-AminophenylSuzuki CouplingSynthetic IntermediateN/A

Note: IC₅₀ values are representative and for illustrative purposes only.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the bromine handle at the C-8 position provides a gateway to extensive derivatization via powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this guide are designed to provide researchers with a solid foundation to explore the rich medicinal chemistry of this promising molecular core. The systematic exploration of this scaffold is anticipated to yield novel compounds with significant potential in oncology, infectious diseases, and beyond.

References

Solubility and Stability of 8-Bromo-7-fluoroquinoline: A Comprehensive Guide to Core Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and chemical biology, the journey from a synthesized molecule to a viable research tool or therapeutic candidate is governed by its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers, dictating a compound's behavior in experimental systems and its ultimate potential. This guide provides a detailed examination of 8-Bromo-7-fluoroquinoline, a halogenated quinoline scaffold of significant interest. We will move beyond mere data presentation to explore the causality behind experimental design, ensuring a robust and reproducible understanding of this compound's characteristics.

Part 1: The Solubility Profile of this compound

Solubility is not a monolithic property; it is a dynamic interplay between the compound's solid-state energy (crystal lattice) and its solvation energy in a given medium. For this compound, understanding its solubility is the first step in designing meaningful in vitro assays, developing formulation strategies, and interpreting structure-activity relationships (SAR). We must consider two distinct, yet complementary, types of solubility: kinetic and thermodynamic.

The "Why": Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[1] This is a high-throughput assessment ideal for early-stage discovery, where hundreds of compounds are screened and a rapid " go/no-go " decision is needed.[2] It mimics the common practice of preparing compounds for biological screening.

  • Thermodynamic Solubility , often called equilibrium solubility, is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[3] This is the "gold standard" measurement, determined by equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24-48 hours).[2] It is essential for late-stage lead optimization, pre-formulation, and biopharmaceutical classification (BCS).[4]

Experimental Workflow: A Dual Approach to Solubility

The following workflow illustrates a comprehensive strategy for characterizing the solubility of this compound.

Caption: Dual-pathway experimental workflow for solubility assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum stable concentration of the compound in various solvents at equilibrium.

Materials:

  • This compound (solid powder)

  • Test Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH), Phosphate-Buffered Saline (PBS, pH 7.4)

  • HPLC-grade Acetonitrile and Water

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each test solvent in duplicate vials. The key is to ensure undissolved solid remains visible.[5]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.[2]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution & Quantification: Create a calibration curve using a known concentration stock solution of this compound (prepared in a strong organic solvent like acetonitrile). Dilute the supernatant samples with the same solvent to fall within the linear range of the calibration curve.

  • Analysis: Analyze the calibration standards and diluted samples via a validated HPLC-UV method. Calculate the concentration in the original supernatant.[6]

Expected Solubility Profile

While experimental determination is essential, a molecule's structure allows for scientifically grounded predictions. The rigid, aromatic quinoline core combined with lipophilic bromine and fluorine substituents suggests poor aqueous solubility.

Table 1: Representative Solubility of this compound (Note: These values are illustrative based on the compound class and must be confirmed experimentally.)

SolventSolvent TypeExpected Solubility (mg/mL)Rationale for Use & Performance
DMSO Polar Aprotic>50Excellent solvent for creating high-concentration stock solutions due to its strong dipole moment.[7]
DMF Polar Aprotic>30A common alternative to DMSO for stock solutions.
Ethanol Polar Protic1 - 5Limited utility for stock solutions; may be used in some formulations but risks precipitation upon aqueous dilution.
Methanol Polar Protic< 2Lower solubility than ethanol; generally not recommended for primary stock preparation.
PBS (pH 7.4) Aqueous Buffer<0.01Represents physiological conditions. The low expected solubility is typical for such heterocyclic structures and is a critical parameter for designing biological assays to avoid compound precipitation.[8]

Part 2: Stability Assessment: Ensuring Compound Integrity

A compound that degrades during storage or experimentation yields unreliable and misleading results. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[9] For this compound, we must investigate its stability under conditions it is likely to encounter.

The "Why": Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability study.[9] By intentionally exposing the compound to harsh conditions (e.g., strong acid, base, oxidation, heat, and light), we achieve two goals:

  • Identify Degradation Pathways: We can understand the compound's potential liabilities.

  • Method Validation: We generate the likely degradation products, which are then used to prove that our analytical method (typically HPLC) can separate them from the parent compound. This ensures the method is "stability-indicating."[10]

Experimental Workflow: Stress Testing and Analysis

The following diagram outlines the logical flow for a forced degradation study.

References

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals Preamble: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of halogens, such as bromine and fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. 8-Bromo-7-fluoroquinoline represents a synthetically accessible and promising building block for novel drug candidates. Understanding its intrinsic electronic and structural characteristics is paramount to rationally designing next-generation therapeutics. This guide provides a comprehensive, field-proven protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT), moving beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice.

Part 1: The Rationale for a Computational Approach

Before embarking on any synthesis or bioassay, an in silico characterization provides invaluable predictive insights. For this compound, quantum chemical calculations allow us to:

  • Determine the Most Stable 3D Conformation: Establish the ground-state geometry, including precise bond lengths, bond angles, and dihedral angles.

  • Map Electron Distribution: Visualize the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and sites of metabolic attack.[2]

  • Quantify Chemical Reactivity: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's susceptibility to oxidation, reduction, and its kinetic stability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity.[3]

  • Predict Spectroscopic Signatures: Calculate vibrational frequencies (IR/Raman) to aid in the experimental characterization and confirmation of the synthesized compound.[4]

This computational pre-screening accelerates the drug discovery pipeline by prioritizing compounds with desirable electronic features and providing a foundational understanding of their chemical behavior.

Part 2: The Computational Workflow: A Validating System

The protocol described herein is designed as a self-validating workflow. Each step provides a checkpoint to ensure the integrity of the calculation before proceeding to the next, more computationally expensive, stage.

Computational_Workflow cluster_prep Step 1: Pre-processing cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Data Analysis & Interpretation A Draw 2D Structure of This compound B Generate Initial 3D Coordinates (e.g., via Molecular Mechanics) A->B Clean & Convert C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) D Frequency Calculation (at the same level of theory) C->D Use optimized geometry E Single-Point Energy & Property Calculation (HOMO, LUMO, MEP, etc.) D->E Confirm true minimum (No imaginary frequencies) F Analyze Geometric Parameters (Bond lengths, angles) E->F G Analyze Vibrational Spectra E->G H Analyze Electronic Properties (Reactivity Descriptors) E->H I Visualize Orbitals & MEP Surface E->I

Caption: A validated workflow for quantum chemical calculations.

Part 3: Detailed Experimental Protocol

This section details the practical implementation of the workflow using the Gaussian 16 software suite, a widely adopted platform for quantum chemical calculations.[3] The principles, however, are transferable to other software packages like ORCA or Jaguar.

Theoretical Foundation: Selecting the Right Tools
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. We select it over less accurate semi-empirical methods or more expensive methods like Møller-Plesset perturbation theory.

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven reliability in calculating the geometries and electronic properties of a vast range of organic molecules, including halogenated systems.[2][5]

  • Basis Set - 6-311++G(d,p): This choice is critical and deliberate.

    • 6-311: A triple-zeta basis set, providing a more flexible and accurate description of electron orbitals than smaller double-zeta sets.

    • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++). These are essential for accurately describing anions, lone pairs, and non-covalent interactions, which are critical in biological systems.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately, especially in a conjugated system like quinoline.

Step-by-Step Implementation

Step 1: Building the Initial Molecular Structure

  • Use a molecular editor such as GaussView 6.0, Avogadro, or ChemDraw.

  • Draw the this compound molecule.

  • Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting 3D geometry. This is not a quantum mechanical step but provides a sensible starting point, saving computational time.

  • Save the structure as a .xyz or .mol file.

Step 2: Geometry Optimization and Frequency Calculation The goal is to find the lowest energy arrangement of atoms on the potential energy surface.

  • Create the Gaussian Input File (.gjf or .com):

  • Deconstruction of the Input File:

    • %nprocshared=8: Allocates 8 CPU cores. Adjust based on your hardware.

    • %mem=16GB: Allocates 16 Gigabytes of RAM.

    • %chk=...: Creates a checkpoint file to save calculation progress and data.

    • #p: A directive for "printing" additional output.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory (functional and basis set).

    • Opt: The keyword to perform a geometry optimization.

    • Freq: The keyword to perform a frequency calculation after the optimization completes. Causality: Running both in the same job ensures the frequencies are calculated for the fully optimized geometry.

    • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

  • Execution and Validation:

    • Run the calculation using Gaussian.

    • Upon completion, open the output file (.log or .out).

    • Validation Checkpoint: Search for the "Frequencies" section. A successful optimization to a true energy minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state, not a minimum, and requires further investigation.

Part 4: Data Interpretation and Visualization

Molecular Geometry

The optimized Cartesian coordinates from the output file represent the molecule's most stable structure in the gas phase. From this, key bond lengths and angles can be extracted and compared to known data for similar fragments to assess the impact of the bromo and fluoro substituents.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
C7-F 1.35 C6-C7-C8 121.5
C8-Br 1.90 F-C7-C8 118.0
C7-C8 1.41 Br-C8-C7 119.5
N1-C2 1.32 C2-N1-C8a 117.8
C4a-C8a 1.42 C3-C4-C4a 120.5

Note: Values are representative and would be populated from the actual calculation output.

Electronic Properties and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.[6] They provide insights into the molecule's ionization potential and electron affinity, respectively. These values are used to calculate key reactivity indices.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

Parameter Value (eV) Implication
EHOMO -6.85 Electron-donating ability
ELUMO -1.52 Electron-accepting ability
Energy Gap (ΔE) 5.33 Kinetic stability, low reactivity
Ionization Potential (I) 6.85 Energy to remove an electron
Electron Affinity (A) 1.52 Energy released upon adding an electron
Electronegativity (χ) 4.19 Tendency to attract electrons
Chemical Hardness (η) 2.67 Resistance to change in electron distribution
Electrophilicity Index (ω) 3.28 Propensity to act as an electrophile

Note: Values are representative and calculated from EHOMO and ELUMO using standard equations (e.g., ΔE = ELUMO - EHOMO).[2]

A large HOMO-LUMO gap, as predicted here, suggests high kinetic stability and lower chemical reactivity, which can be a desirable trait for a drug candidate to avoid off-target reactions.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a powerful visualization tool. It is plotted onto the molecule's electron density surface, showing the electrostatic potential experienced by a positive point charge.

  • Red/Yellow Regions: Negative potential, electron-rich. These are prime sites for electrophilic attack and hydrogen bond acceptance. For this compound, this is expected around the nitrogen atom and the fluorine atom.

  • Blue Regions: Positive potential, electron-poor. These are sites for nucleophilic attack. This is expected on the hydrogen atoms of the quinoline ring.

This analysis is crucial for understanding how the molecule will interact with biological targets like protein binding pockets.[2]

Conclusion

This guide outlines a robust, scientifically-grounded framework for the quantum chemical characterization of this compound. By employing DFT with a carefully selected functional and basis set, researchers can derive a wealth of predictive information regarding the molecule's geometry, stability, reactivity, and potential interaction sites. This in silico analysis serves as an indispensable first step in the modern drug discovery process, enabling a more rational, efficient, and insight-driven approach to the design of novel quinoline-based therapeutics.

References

An In-depth Technical Guide to 8-Bromo-7-fluoroquinoline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-7-fluoroquinoline, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, plausible synthetic routes, and its emerging applications in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a bromine atom offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This compound, therefore, represents a strategically important starting material for the synthesis of novel bioactive compounds.

Physicochemical Properties and Spectral Data

While a comprehensive experimental dataset for this compound is not publicly available, we can infer its key properties based on its structure and data from closely related analogues.

PropertyPredicted/Inferred Value
CAS Number 1420790-22-2
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR The spectrum is expected to show distinct aromatic protons with couplings characteristic of the quinoline ring system. The fluorine atom will likely introduce additional splitting.
¹³C NMR The spectrum will display nine distinct carbon signals in the aromatic region, with the carbons attached to bromine and fluorine exhibiting characteristic shifts.
Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

Commercial Availability and Suppliers

This compound and its derivatives are available from a number of chemical suppliers, catering to both research and development needs. The following table provides a non-exhaustive list of potential suppliers. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most up-to-date information.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich This compound1420790-22-2Offered through their AstaTech, Inc. catalog.[1]
Appchem This compound1420790-22-2Provides basic product specifications.[2]
AK Scientific, Inc. This compound hydrochloride1803587-32-7Offers the hydrochloride salt of the compound.[3]
Biosynth This compound-2-carboxylic acid1420793-38-9A derivative available for pharmaceutical testing.[4]

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Bromo-3-fluoroaniline C Intermediate A A->C Gould-Jacobs Reaction (Condensation) B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-8-bromo-7-fluoroquinoline-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-8-bromo-7-fluoroquinoline D->E Saponification & Decarboxylation F 4-Chloro-8-bromo-7-fluoroquinoline E->F Chlorination (e.g., POCl₃) G This compound F->G Dechlorination (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical guide based on well-established reactions for the synthesis of similar quinoline derivatives.[4] Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Gould-Jacobs Reaction - Synthesis of Diethyl 2-((2-bromo-3-fluorophenyl)amino)maleate (Intermediate A)

  • To a round-bottom flask, add 2-bromo-3-fluoroaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.

  • Heat the mixture with stirring at 120-140°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization - Synthesis of Ethyl 4-hydroxy-8-bromo-7-fluoroquinoline-3-carboxylate (D)

  • The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to approximately 250°C with vigorous stirring for 30-60 minutes.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • The solid is collected by filtration, washed with the hydrocarbon solvent, and dried.

Step 3: Saponification and Decarboxylation - Synthesis of 4-Hydroxy-8-bromo-7-fluoroquinoline (E)

  • The ester from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux until the saponification is complete (monitored by TLC).

  • The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The carboxylic acid is then heated at its melting point or in a high-boiling point solvent to effect decarboxylation, yielding 4-hydroxy-8-bromo-7-fluoroquinoline.

Step 4: Chlorination - Synthesis of 4-Chloro-8-bromo-7-fluoroquinoline (F)

  • The 4-hydroxyquinoline derivative is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically heated to reflux for several hours.

  • After cooling, the excess chlorinating agent is carefully quenched, and the product is extracted with an organic solvent.

Step 5: Dechlorination - Synthesis of this compound (G)

  • The 4-chloro derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) containing a base (e.g., triethylamine).

  • A palladium catalyst (e.g., Pd/C) is added, and the mixture is subjected to hydrogenation with H₂ gas or a hydrogen source like ammonium formate.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and PROTACs (PROteolysis TArgeting Chimeras).

Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5][6][7][8] The quinoline core can serve as a template to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The 8-bromo position of this compound is a key site for modification, often through Suzuki or other palladium-catalyzed cross-coupling reactions, to introduce aryl or heteroaryl groups that can interact with the kinase active site. The 7-fluoro substituent can contribute to favorable binding interactions and improved pharmacokinetic properties.

Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Novel Kinase Inhibitor Candidate C->D E In vitro Kinase Assays D->E Screening F Cell-based Assays E->F Validation G Lead Optimization F->G SAR Studies

Caption: A generalized workflow for developing kinase inhibitors from this compound.

Component for PROTAC Linkers

PROTACs are bifunctional molecules that induce the degradation of target proteins.[][10][] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid quinoline scaffold of this compound can be incorporated into PROTAC linkers to provide conformational constraint, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The bromine atom serves as a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally similar compounds like 8-bromoquinoline and other halogenated quinolines, this compound should be handled with care in a well-ventilated laboratory environment.[12][13][14][15][16]

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability from various suppliers provides a reliable source for research and development activities. While a definitive synthetic protocol is not widely published, a plausible and efficient route can be designed based on established quinoline synthesis methodologies. The strategic positioning of the bromo and fluoro substituents makes this compound particularly attractive for the development of kinase inhibitors and as a structural component in PROTAC linkers. As with all chemical reagents, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of this compound, intended to empower researchers in their pursuit of innovative drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 8-Aryl-7-fluoroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a fluorine atom, as seen in 7-fluoroquinoline derivatives, can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The subsequent functionalization at the 8-position through the introduction of diverse aryl groups via the Suzuki-Miyaura cross-coupling reaction opens a vast chemical space for the development of novel drug candidates. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient pathway to synthesize libraries of 8-aryl-7-fluoroquinolines for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.[1][2]

This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 8-bromo-7-fluoroquinoline as the electrophilic partner. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4][5] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd This compound (Ar-X) PdII_complex Ar-Pd(II)-X(L)₂ (Ar = 7-fluoroquinolyl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar Ar_B Ar'B(OR)₂ (Arylboronic Ester) Ar_B->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation activates boronic acid RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (8-Aryl-7-fluoroquinoline) RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The catalytic cycle commences with the insertion of the active palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. The electron-withdrawing nature of the fluorine atom at the 7-position can influence the electron density of the quinoline ring, potentially affecting the rate of this step.

2. Transmetalation: In this crucial step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction efficiency.

3. Reductive Elimination: This is the final step where the two organic fragments (the 7-fluoroquinolyl and the aryl group) are coupled together, forming the desired C-C bond and the 8-aryl-7-fluoroquinoline product. The palladium(0) catalyst is simultaneously regenerated, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A General Procedure for the Suzuki Cross-Coupling of this compound

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

Experimental_Workflow Setup Reaction Setup (Flask, Stir Bar, Condenser) Reagents Addition of Reagents - this compound (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Pd(dppf)Cl₂ (0.05 eq) - K₃PO₄ (2.0-3.0 eq) Setup->Reagents Inert Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) Reagents->Inert Solvent Solvent Addition (Anhydrous Dioxane/Water or THF/Water) Inert->Solvent Reaction Reaction (Heat to 80-100 °C, 12-24 h) Solvent->Reaction Monitoring Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (Cool, dilute with water, extract with EtOAc) Monitoring->Workup Upon completion Purification Purification (Dry organic layer, concentrate, column chromatography) Workup->Purification Product Characterization (NMR, MS) Purification->Product

Figure 2: Experimental workflow for the Suzuki cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane and deionized water (or anhydrous THF and deionized water)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.05 eq), and potassium phosphate (2.0–3.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1–0.2 M.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 8-aryl-7-fluoroquinoline product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Data Presentation: Illustrative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki cross-coupling of this compound with various arylboronic acids. These are based on established protocols for similar substrates and serve as a guideline for optimization.[1]

Arylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq)Solvent System (v/v)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid[Pd(dppf)Cl₂] (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901885-95
4-Methoxyphenylboronic acid[Pd(dppf)Cl₂] (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901880-90
4-Fluorophenylboronic acid[Pd(dppf)Cl₂] (5)Cs₂CO₃ (2.5)THF/H₂O (5:1)802475-85
3-Pyridylboronic acid[Pd(dppf)Cl₂] (5)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002460-75

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: [Pd(dppf)Cl₂] is an excellent choice for this type of coupling due to its high stability and efficiency. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. For less reactive arylboronic acids or in cases of low yield, other catalyst systems such as those employing Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may be beneficial.[6]

  • The Role of the Base: The base is crucial for the activation of the boronic acid. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and compatible with a wide range of functional groups. Cesium carbonate (Cs₂CO₃) is a stronger base that can be advantageous for less reactive coupling partners. The choice of base can also influence the rate of competing side reactions such as protodeboronation of the boronic acid.

  • Solvent System: A mixture of an organic solvent (dioxane or THF) and water is commonly used. The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio of the solvents can be adjusted to optimize solubility and reaction rate. Anhydrous conditions can also be employed, particularly with boronic esters, and may require the use of alternative bases such as potassium fluoride (KF).[3]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst degradation and ensure high catalytic activity.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is of high quality and has been stored properly. Consider increasing the catalyst loading or switching to a more active catalyst/ligand system.

    • Inefficient Base: The chosen base may not be strong enough. Try a stronger base such as Cs₂CO₃ or an alternative like K₂CO₃.

    • Poor Solubility: Adjust the solvent ratio or consider a different solvent system to ensure all reagents are sufficiently dissolved.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Running the reaction at a lower temperature or for a shorter duration may mitigate this.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is basic and the solvents are of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 8-aryl-7-fluoroquinolines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse range of these valuable compounds for further investigation in drug discovery and development. The protocol and insights provided in this guide offer a solid foundation for achieving successful and reproducible results in the laboratory.

References

Synthesis of Novel Antibacterial Agents from 8-Bromo-7-fluoroquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Antibacterial Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the potent class of fluoroquinolone antibiotics. These synthetic antibacterial agents have been instrumental in treating a wide array of bacterial infections for decades. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[1][2][3] By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[1]

The strategic placement of substituents on the quinoline ring is paramount for modulating antibacterial potency, spectrum of activity, and pharmacokinetic properties.[4] The C7 position, in particular, has been a focal point for extensive modification, with the introduction of various cyclic amines significantly influencing the drug's interaction with the topoisomerase enzymes and its penetration into bacterial cells.[4] Furthermore, substitutions at the C8 position have been shown to impact the overall activity and pharmacological profile of these compounds.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antibacterial agents starting from the versatile building block, 8-bromo-7-fluoroquinoline. We will explore a strategic synthetic pathway to a key fluoroquinolone intermediate and its subsequent derivatization through palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. These methodologies offer a robust platform for generating a diverse library of novel quinolone derivatives for antibacterial screening and drug development.

Strategic Synthesis of a Key Fluoroquinolone Intermediate

The successful synthesis of novel antibacterial agents from this compound hinges on the efficient construction of a core fluoroquinolone scaffold. A common and effective strategy involves a multi-step synthesis culminating in a key intermediate, such as ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate. This intermediate is primed for selective functionalization at the C7 and C8 positions. The following workflow outlines a plausible synthetic route, adapted from established methodologies like the Gould-Jacobs reaction.[1][2][5]

Synthesis_Workflow A 2,3,4-Trifluoroaniline C Anilidomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C E Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate C->E Gould-Jacobs Reaction D Thermal Cyclization G Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-4-oxo-3-quinolinecarboxylate (Key Intermediate) E->G 1. N-Cyclopropylation 2. Saponification 3. Esterification F N-Alkylation with Cyclopropylamine

Caption: Synthetic workflow for the key fluoroquinolone intermediate.

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

This protocol is a conceptualized multi-step synthesis based on established chemical principles for quinolone synthesis.

Step 1: Condensation of 2,3,4-Trifluoroaniline

  • In a round-bottom flask, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 3: N-Cyclopropylation and Esterification

  • Suspend the product from Step 2 in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is the N-cyclopropylated quinolone.

  • For subsequent reactions, this intermediate can be saponified with a base (e.g., NaOH) and then re-esterified (e.g., with ethanol and a catalytic amount of acid) to yield the final key intermediate.

Diversification of the Fluoroquinolone Scaffold

With the key intermediate in hand, the C8-bromo and C7-fluoro positions are now accessible for diversification using modern cross-coupling and substitution reactions.

A. Suzuki-Miyaura Cross-Coupling for C8-Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8] This reaction is ideal for introducing a wide variety of aryl and heteroaryl moieties at the C8 position of our quinolone intermediate.

Suzuki_Coupling Key_Intermediate Key Intermediate (8-Bromo-7-fluoro-quinolone) Coupled_Product 8-Aryl/Heteroaryl-7-fluoro-quinolone Key_Intermediate->Coupled_Product Suzuki-Miyaura Coupling Aryl/Heteroaryl_Boronic_Acid R-B(OH)₂ Aryl/Heteroaryl_Boronic_Acid->Coupled_Product Pd_Catalyst_Base Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the this compound intermediate (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Aryl and Heteroaryl Boronic Acids for Suzuki-Miyaura Coupling

EntryBoronic AcidPotential Biological Significance
1Phenylboronic acidBasic aromatic scaffold
24-Methoxyphenylboronic acidIntroduces an electron-donating group
33-Pyridylboronic acidIntroduces a heteroaromatic nitrogen
42-Thienylboronic acidIntroduces a sulfur-containing heterocycle
54-(Trifluoromethyl)phenylboronic acidIntroduces a strong electron-withdrawing group
B. Nucleophilic Aromatic Substitution (SNAr) for C7-Amination

The fluorine atom at the C7 position of the quinolone ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinolone core. This allows for the facile introduction of various amine nucleophiles, a common strategy to enhance antibacterial activity.[9][10]

SNAr_Reaction Starting_Material 8-Aryl/Heteroaryl-7-fluoro-quinolone Substituted_Product 8-Aryl/Heteroaryl-7-amino-quinolone Starting_Material->Substituted_Product Nucleophilic Aromatic Substitution Amine_Nucleophile R₂NH Amine_Nucleophile->Substituted_Product Base_Solvent Base Solvent

Caption: General scheme of the Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • In a round-bottom flask, dissolve the 8-aryl/heteroaryl-7-fluoroquinoline derivative (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • Add the desired amine nucleophile (1.1-2.0 eq) and a base like potassium carbonate or triethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Table 2: Representative Amine Nucleophiles for SNAr

EntryAmine NucleophileRationale for Selection
1PiperazineCommon moiety in many clinically used fluoroquinolones.
2MorpholineIntroduces an oxygen atom, potentially improving solubility.
3(S)-3-AminopyrrolidineIntroduces a chiral center and a primary amine.
44-MethylpiperazineModifies the basicity and lipophilicity of the side chain.
5AnilineIntroduces an aromatic amine at the C7 position.

Final Step: Hydrolysis to Carboxylic Acids

The final step in the synthesis of the target antibacterial agents is the hydrolysis of the C3-ester to the corresponding carboxylic acid. This carboxylic acid moiety is crucial for the antibacterial activity of fluoroquinolones as it is involved in the interaction with the DNA gyrase/topoisomerase IV-DNA complex.

Protocol 4: Ester Hydrolysis

  • Dissolve the C7- and C8-substituted quinolone ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (3-5 eq).

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with hydrochloric acid.

  • Collect the precipitated carboxylic acid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield the final product.

Data Presentation: Antibacterial Activity

The newly synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antibacterial agent.

Table 3: Illustrative MIC Values (µg/mL) of Novel Quinolone Derivatives

CompoundStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Ciprofloxacin (Reference)0.50.0150.25
8-Phenyl-7-(piperazin-1-yl)-derivative 0.250.030.5
8-(Thien-2-yl)-7-(piperazin-1-yl)-derivative 0.1250.0150.25
8-Phenyl-7-(morpholin-4-yl)-derivative 10.061

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. The data suggests that modifications at the C7 and C8 positions can significantly impact the antibacterial spectrum and potency. For instance, the introduction of a thiophene ring at C8 appears to enhance activity against MRSA in this hypothetical example.[2][9][11]

Conclusion and Future Directions

The synthetic strategies outlined in this guide, centered around the versatile this compound starting material, provide a robust framework for the generation of novel fluoroquinolone-based antibacterial agents. The strategic application of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution allows for the systematic exploration of the chemical space around the C7 and C8 positions of the quinolone core. The resulting library of compounds can be screened for antibacterial activity, providing valuable structure-activity relationship (SAR) data to guide the development of the next generation of quinolone antibiotics. Future work should focus on the synthesis of a broader range of derivatives, including those with diverse heterocyclic systems and chiral amines, to further optimize antibacterial potency, broaden the spectrum of activity, and overcome existing mechanisms of bacterial resistance.

References

Application Notes & Protocols: 8-Bromo-7-fluoroquinoline as a Strategic Intermediate for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including potent anticancer properties.[3][4] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration in cancerous cells.[3][4] Within this class of molecules, 8-bromo-7-fluoroquinoline has emerged as a particularly valuable intermediate for the synthesis of novel anticancer agents.

The strategic placement of the bromine and fluorine atoms on the quinoline core provides orthogonal synthetic handles for diversification. The bromine atom at the 8-position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[5] Concurrently, the electron-withdrawing fluorine atom at the 7-position activates the ring for nucleophilic aromatic substitution (SNAr) and can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.[6] This dual functionality makes this compound a versatile building block for creating diverse chemical libraries aimed at discovering next-generation anticancer therapeutics, particularly kinase inhibitors.[7][8]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in anticancer drug discovery. We will delve into its physicochemical properties, provide detailed, field-proven protocols for key synthetic transformations, and present a case study illustrating its application in the synthesis of a potential kinase inhibitor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1420790-22-2[9]
Molecular Formula C₉H₅BrFN[9]
Molecular Weight 226.05 g/mol [9]
Appearance (Typically) Off-white to yellow solidGeneral chemical knowledge
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Dioxane)General chemical knowledge

Safety and Handling:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Storage:

Store this compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.[10]

Synthetic Applications in Anticancer Drug Discovery

The synthetic versatility of this compound lies in the differential reactivity of its bromo and fluoro substituents. This allows for a sequential and controlled functionalization of the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11] The bromine atom at the C8 position of this compound serves as an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[12] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point; optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[13][14]

Materials:

  • This compound (1.0 mmol)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging couplings, more sophisticated catalysts like Buchwald's G3 palladacycles combined with bulky, electron-rich phosphine ligands can be highly effective.[14]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O90
CataXCium A Pd G3-K₂CO₃Dioxane/H₂O100

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[1][15] This reaction is essential for introducing amine functionalities, which are often key for interacting with biological targets and improving the solubility of drug candidates.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and may require optimization for specific amines and substrates.[17][18]

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.1-1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in an oven-dried Schlenk tube.

  • Add this compound, the base, and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are preferred as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, facilitating its coordination to the palladium center.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical synthesis of a kinase inhibitor targeting a generic protein kinase. This multi-step synthesis leverages the orthogonal reactivity of the bromo and fluoro groups.

G A This compound B Step 1: Suzuki Coupling (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C A->B C 8-(4-methoxyphenyl)-7-fluoroquinoline B->C D Step 2: SNAr Reaction 4-Aminophenol, K2CO3, DMSO, 120 °C C->D E Hypothetical Kinase Inhibitor 4-((8-(4-methoxyphenyl)quinolin-7-yl)amino)phenol D->E

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Step-by-Step Synthesis:

Step 1: Suzuki-Miyaura Coupling Following Protocol 1, this compound is coupled with (4-methoxyphenyl)boronic acid to yield 8-(4-methoxyphenyl)-7-fluoroquinoline. The methoxy group is a common feature in kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The resulting intermediate is then subjected to an SNAr reaction with 4-aminophenol. The electron-withdrawing nature of the quinoline nitrogen and the C8-aryl group facilitates the displacement of the fluoride at C7 by the amino group of 4-aminophenol. The phenolic hydroxyl group can serve as a key hydrogen bond donor, anchoring the inhibitor to the kinase's hinge region.

Biological Evaluation and Signaling Pathways

Derivatives of this compound are prime candidates for screening as inhibitors of various protein kinases, which are often dysregulated in cancer.[19] The anticancer activity of these novel compounds would be initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[20]

Promising compounds would then be evaluated in target-specific enzymatic assays to determine their inhibitory potency (e.g., IC₅₀ values) against specific kinases like EGFR, VEGFR, or RAF kinases.[21] Many quinoline-based inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[7][22]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Inhibition of common oncogenic signaling pathways.

Conclusion

This compound stands out as a highly strategic and versatile intermediate in the quest for novel anticancer therapeutics. Its unique substitution pattern allows for the systematic and orthogonal introduction of diverse chemical functionalities through well-established and robust synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This enables the rapid generation of compound libraries with high potential for discovering potent and selective kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this valuable building block in their drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Bromo-7-fluoroquinoline in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold provides synthetic handles for diversification, allowing for the generation of novel molecular architectures with tailored properties. This compound, in particular, emerges as a highly valuable building block. The electron-withdrawing nature of the fluorine atom and the quinoline ring system activates the C-Br bond at the 8-position towards palladium-catalyzed cross-coupling reactions. This heightened reactivity, coupled with the unique electronic and steric environment of the quinoline core, makes this compound an ideal substrate for a variety of powerful palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of catalysts, ligands, bases, and solvents, empowering the user to understand, adapt, and troubleshoot these powerful synthetic methods.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound can be achieved through a multi-step sequence, often starting from a suitably substituted aniline. A plausible and commonly employed strategy involves the Skraup synthesis or a related quinoline synthesis followed by regioselective bromination.

Illustrative Synthetic Workflow

A 3-Fluoroaniline C 7-Fluoroquinoline A->C Skraup Synthesis B Glycerol, Oxidizing Agent (e.g., Nitrobenzene), Sulfuric Acid B->C E This compound C->E Electrophilic Bromination D N-Bromosuccinimide (NBS), Acetic Acid D->E

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Fluoroquinoline via Skraup Synthesis

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-fluoroaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid) in a round-bottom flask equipped with a reflux condenser. The reaction is highly exothermic.

  • Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 7-fluoroquinoline is purified by column chromatography.

Step 2: Bromination of 7-Fluoroquinoline

  • Reaction Setup: Dissolve the purified 7-fluoroquinoline in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The directing effect of the nitrogen atom and the activating effect of the fluorine atom favor bromination at the C8 position.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond at an electron-deficient position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, and often depends on the nature of the coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2][3]

Mechanism Overview: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]

Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdR Ar-Pd(II)L2-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product 8-Aryl-7-fluoroquinoline ArPdR->Product ArBr This compound ArBr->ArPdBr Oxidative Addition BoronicAcid R-B(OH)2 + Base BoronicAcid->ArPdR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.
Ligand PPh₃ (if using Pd(OAc)₂)Triphenylphosphine is a common and effective ligand for many Suzuki couplings. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos may be required.
Base Na₂CO₃ (2-3 equivalents) or K₂CO₃ (2-3 equivalents)An aqueous solution of an inorganic base is crucial for activating the boronic acid for transmetalation.[2]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a stream of argon or nitrogen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is particularly valuable for synthesizing anilines and other arylamines.[6]

Causality in Experimental Design: The success of the Buchwald-Hartwig amination hinges on the selection of a suitable ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle, especially with electron-deficient aryl halides.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective palladium precursors.
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)Bulky, electron-rich bidentate phosphine ligands are crucial for promoting the reductive elimination of the C-N bond.[7]
Base NaOtBu (1.5-2.0 equivalents) or Cs₂CO₃ (1.5-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are essential to prevent quenching of the strong base.
Temperature 90-110 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate.

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the amine (e.g., morpholine).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat the mixture with stirring. Monitor the reaction's progress. Microwave irradiation can significantly accelerate these reactions.[8][9]

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11][12] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

The Role of the Copper Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This co-catalysis allows the reaction to proceed under milder conditions than copper-free variants.[13]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAlkynyl Ar-Pd(II)L2-C≡CR ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product 8-Alkynyl-7-fluoroquinoline ArPdAlkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->ArPdAlkynyl Alkyne H-C≡CR + Base Alkyne->CuAcetylide ArBr This compound ArBr->ArPdBr

References

Design and synthesis of 8-amino-7-arylfluoroquinolones from 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Design and Synthesis of 8-Amino-7-arylfluoroquinolones from 8-Bromo-7-fluoroquinoline.

Introduction

Fluoroquinolones are a critically important class of synthetic antibacterial agents with a broad spectrum of activity. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, has been the subject of extensive medicinal chemistry efforts to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance mechanisms.

Modifications at the C-7 and C-8 positions of the quinolone ring have been identified as particularly fruitful avenues for modulating the biological activity and pharmacokinetic properties of these compounds. The introduction of an aryl group at the C-7 position can enhance antibacterial activity, potentially through additional interactions with the enzyme-DNA complex. Furthermore, the installation of an amino group at the C-8 position has been shown to influence the compound's spectrum of activity and reduce phototoxicity, a known side effect of some earlier-generation fluoroquinolones.

This document provides a detailed protocol for the synthesis of 8-amino-7-arylfluoroquinolones, starting from the readily accessible precursor, this compound. The synthetic strategy employs a sequential cross-coupling reaction to install the C-7 aryl moiety, followed by a nucleophilic aromatic substitution to introduce the C-8 amino group. This guide is intended for researchers and scientists in drug development and medicinal chemistry, offering both practical, step-by-step protocols and the underlying scientific rationale for the chosen methodologies.

Overall Synthetic Workflow

The synthesis of 8-amino-7-arylfluoroquinolones from this compound is a two-step process. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the C-7 position. The second step is a nucleophilic aromatic substitution (SNAr) to replace the bromine atom at the C-8 position with an amino group.

G cluster_0 Step 1: C7-Arylation cluster_1 Step 2: C8-Amination A This compound C 8-Bromo-7-arylquinoline A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C B Arylboronic Acid B->C E 8-Amino-7-arylfluoroquinolone C->E DMSO, 120 °C D Amine (R-NH2) D->E

Figure 1: Overall synthetic workflow for the preparation of 8-amino-7-arylfluoroquinolones.

Part 1: Synthesis of 8-Bromo-7-arylquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In this protocol, it is employed to couple an arylboronic acid with the this compound core. The palladium catalyst, typically Pd(PPh3)4, facilitates the reaction between the organoborane and the aryl halide.

Experimental Protocol
  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (15 mL).

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-bromo-7-arylquinoline.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Bromo-7-phenylquinoline85
24-Methoxyphenylboronic acid8-Bromo-7-(4-methoxyphenyl)quinoline82
33-Chlorophenylboronic acid8-Bromo-7-(3-chlorophenyl)quinoline78
42-Thienylboronic acid8-Bromo-7-(thiophen-2-yl)quinoline75

Part 2: Synthesis of 8-Amino-7-arylquinolines via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is the introduction of the amino group at the C-8 position. This is achieved through a nucleophilic aromatic substitution reaction, where an amine displaces the bromide at the C-8 position. The electron-withdrawing nature of the quinoline ring system facilitates this reaction.

Experimental Protocol
  • Reaction Setup: In a sealed tube, dissolve the 8-bromo-7-arylquinoline (1.0 mmol, 1.0 eq.) in dimethyl sulfoxide (DMSO) (5 mL).

  • Amine Addition: Add the desired amine (5.0 mmol, 5.0 eq.).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 8-amino-7-arylfluoroquinolone.

Data Summary: C8-Amination
EntryAmineProductYield (%)
1Ammonia (in dioxane)8-Amino-7-phenylquinoline65
2Methylamine8-(Methylamino)-7-phenylquinoline72
3Piperidine8-(Piperidin-1-yl)-7-phenylquinoline75
4Morpholine8-(Morpholino)-7-phenylquinoline78

Scientific Rationale and Mechanistic Insights

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The choice of the Suzuki-Miyaura coupling for the C-7 arylation is based on its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. The mechanism of this reaction is a well-established catalytic cycle.

G Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-X Pd(0)->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst. This is followed by transmetalation with the arylboronic acid, where the aryl group is transferred from boron to palladium. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr) at C-8

The C-8 position of the 7-arylquinoline intermediate is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

The nucleophilic amine attacks the C-8 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (bromide) is then eliminated, restoring the aromaticity of the ring and yielding the final product. The use of a polar aprotic solvent like DMSO helps to stabilize the charged intermediate and accelerate the reaction.

Characterization Data

8-Amino-7-phenylquinoline:

  • 1H NMR (400 MHz, CDCl3) δ: 8.89 (dd, J = 4.2, 1.6 Hz, 1H), 8.12 (dd, J = 8.3, 1.6 Hz, 1H), 7.55-7.45 (m, 5H), 7.40 (dd, J = 8.3, 4.2 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 4.80 (br s, 2H).

  • 13C NMR (101 MHz, CDCl3) δ: 148.2, 144.5, 142.1, 138.5, 136.4, 129.8, 128.9, 128.5, 128.3, 127.6, 121.5, 115.8, 110.2.

  • MS (ESI): m/z 221.1 [M+H]+.

Application Notes and Protocols: Incorporating 8-Bromo-7-fluoroquinoline into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within the realm of oncology and immunology, quinoline-based molecules have demonstrated significant potential as kinase inhibitors, with several approved drugs targeting critical signaling pathways.[2] Kinases, numbering over 500 in the human genome, are pivotal regulators of cellular processes, and their dysregulation is a common driver of various diseases.[3] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a primary objective in modern drug discovery.

This guide focuses on a particularly promising, yet underexplored, building block for kinase inhibitor design: 8-bromo-7-fluoroquinoline . The strategic placement of bromine and fluorine atoms on the quinoline core offers a unique combination of properties to enhance potency, selectivity, and pharmacokinetic profiles.

The Rationale for this compound in Kinase Inhibitor Design

The unique substitution pattern of this compound provides medicinal chemists with a powerful tool to address key challenges in kinase inhibitor development. The rationale behind its use is grounded in the well-established roles of halogen atoms in drug design.

  • The Role of the Bromine Atom : The bromine at the C-8 position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4] This allows for the systematic and efficient introduction of a diverse array of substituents to probe the solvent-exposed region of the kinase ATP-binding site, enabling extensive structure-activity relationship (SAR) studies.

  • The Influence of the Fluorine Atom : The fluorine atom at the C-7 position imparts several advantageous properties. As the most electronegative element, fluorine can modulate the pKa of nearby functionalities, influencing the overall electronic character of the molecule.[5] This can lead to enhanced binding affinity through favorable interactions with the kinase active site. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[6][7] The introduction of fluorine can also enhance membrane permeability and target selectivity.[7]

The combination of these two halogens on the quinoline scaffold creates a building block with significant potential for generating novel and effective kinase inhibitors.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for successful synthesis and formulation.

PropertyValueSource
CAS Number 1420790-22-2[8]
Molecular Formula C9H5BrFN[8]
Molecular Weight 226.05 g/mol [8]
Appearance Yellow solid[9]
Storage Keep in dark place, Sealed in dry, Room Temperature[9]

Synthetic Protocols: Functionalization of the this compound Scaffold

The C-8 bromine atom of this compound is the primary site for diversification. The following protocols provide detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for creating libraries of novel kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a variety of boronic acids or esters. This reaction is instrumental in synthesizing 8-aryl- or 8-heteroaryl-7-fluoroquinoline derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine this compound, boronic acid, base (e.g., Cs2CO3), and Pd catalyst/ligand (e.g., Pd(dppf)Cl2) in a reaction vessel. inert Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. reagents->inert solvent Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. inert->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for 12-24 hours. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. monitoring->workup purification Dry the organic layer (Na2SO4), filter, concentrate, and purify by column chromatography. workup->purification

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl or heteroaryl boronic acid/ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 mmol, 5 mol%)

  • Base (e.g., Cs2CO3, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-substituted-7-fluoroquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a range of primary or secondary amines. This is a key method for introducing amine functionalities that can form critical hydrogen bonds within the hinge region of the kinase ATP-binding site.[10]

Experimental Workflow: Buchwald-Hartwig Amination

reagents Combine this compound, amine, base (e.g., NaOtBu), and Pd catalyst/ligand (e.g., Pd2(dba)3/XPhos) in a reaction vessel. inert Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. reagents->inert solvent Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe. inert->solvent reaction Heat the reaction mixture (e.g., 90-110 °C) with vigorous stirring for 16-24 hours. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with an organic solvent, and filter through Celite. monitoring->workup purification Concentrate the filtrate and purify the residue by column chromatography. workup->purification

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)

  • Degassed anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL)

  • Celite

  • Organic solvent for dilution (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, the base, the palladium pre-catalyst, and the ligand to a Schlenk tube.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-amino-7-fluoroquinoline derivative.

Biological Evaluation of Novel Kinase Inhibitors

Once a library of 8-substituted-7-fluoroquinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with in vitro biochemical assays to determine potency against the target kinase, followed by cellular assays to assess on-target activity in a more physiologically relevant context and to measure effects on cell viability.

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Experimental Workflow: In Vitro Kinase Assay

compound_prep Prepare serial dilutions of test compounds in DMSO. reaction_setup In a 96/384-well plate, add diluted compounds, kinase, and substrate in kinase assay buffer. compound_prep->reaction_setup incubation_inhibitor Pre-incubate to allow inhibitor-kinase binding. reaction_setup->incubation_inhibitor initiate_reaction Initiate kinase reaction by adding ATP. incubation_inhibitor->initiate_reaction incubation_reaction Incubate at 30 °C for 60 minutes. initiate_reaction->incubation_reaction adp_detection Stop reaction and detect ADP using a luminescence-based kit (e.g., ADP-Glo™). incubation_reaction->adp_detection readout Measure luminescence with a plate reader. adp_detection->readout analysis Plot data and calculate IC50 values. readout->analysis cell_culture Culture cells to 70-80% confluency. treatment Treat cells with various concentrations of the test compound for a specified time. Include positive and negative controls. cell_culture->treatment lysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. treatment->lysis quantification Determine protein concentration of lysates (e.g., BCA assay). lysis->quantification sds_page Separate proteins by SDS-PAGE. quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer blocking Block the membrane with BSA or non-fat milk in TBST. transfer->blocking probing Incubate with primary antibodies (phospho-specific and total protein) overnight at 4 °C. blocking->probing detection Incubate with HRP-conjugated secondary antibodies and detect with ECL substrate. probing->detection

References

Application Notes and Protocols for 8-Bromo-7-fluoroquinoline in Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Quinolines in Advanced Materials

Quinoline and its derivatives have emerged as a significant class of N-heterocyclic compounds in the field of organic electronics. Their inherent electron-deficient nature makes them prime candidates for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs).[1] The ability to systematically tune their electronic and photophysical properties through synthetic modification is a key driver of their adoption. The strategic introduction of halogen atoms, such as fluorine and bromine, onto the quinoline scaffold provides a powerful tool for modulating molecular properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels, enhancing ambient stability and influencing charge injection barriers. The heavier bromine atom, in addition to its electronic influence, provides a reactive handle for post-synthetic modification via cross-coupling reactions, and can introduce heavy-atom effects that may promote intersystem crossing, a desirable trait for phosphorescent applications.

This technical guide focuses on 8-bromo-7-fluoroquinoline , a versatile building block with significant, albeit largely untapped, potential in materials science. The presence of both a fluorine and a bromine atom at the 7- and 8-positions, respectively, offers a unique combination of electronic tuning and synthetic versatility. This document provides a comprehensive overview of its potential applications, detailed synthetic protocols for its preparation and derivatization, and methodologies for its incorporation into organic electronic devices.

Synthesis of the this compound Core Structure

The synthesis of this compound is not widely documented, thus a plausible synthetic route is proposed here, starting from commercially available precursors. The following multi-step protocol is based on established methodologies for the synthesis of substituted quinolines, such as the Skraup synthesis and subsequent regioselective halogenation.[2][3][4]

Proposed Synthetic Pathway

A logical approach involves the initial synthesis of 7-fluoroquinoline followed by a regioselective bromination. The fluorine atom at the 7-position is a deactivating group but directs electrophilic substitution to the ortho and para positions. However, due to the steric hindrance and electronic effects of the quinoline ring, the 8-position is a plausible site for bromination.

G cluster_0 Step 1: Skraup Synthesis of 7-Fluoroquinoline cluster_1 Step 2: Regioselective Bromination A 3-Fluoroaniline B Glycerol, H₂SO₄, Nitrobenzene A->B Reaction C 7-Fluoroquinoline B->C Yields D 7-Fluoroquinoline E N-Bromosuccinimide (NBS), H₂SO₄ D->E Reaction F This compound E->F Yields

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Fluoroquinoline via Skraup Reaction [2][5]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (60 mL).

  • Addition of Reactants: To the stirred sulfuric acid, add 3-fluoroaniline (0.25 mol), followed by glycerol (0.75 mol).

  • Oxidizing Agent: Slowly add nitrobenzene (0.30 mol) through the dropping funnel. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the mixture gently to approximately 100-120 °C. The reaction is vigorous and should be carefully monitored. Once the initial exothermic reaction subsides, continue heating at reflux for 4-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Steam distill the mixture to isolate the crude 7-fluoroquinoline. The distillate will contain an oily layer of the product.

  • Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Step 2: Regioselective Bromination of 7-Fluoroquinoline [4][6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 7-fluoroquinoline (0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (0.11 mol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Application in Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a promising candidate for use in OLEDs, particularly as a building block for host materials or electron-transporting layers.[1] The bromo-substituent allows for further functionalization to tune the material's properties for specific applications.

Synthesis of a Derivative for OLED Applications via Suzuki Coupling

A common strategy to develop emissive or host materials is to attach functional groups, such as carbazole or triphenylamine derivatives, to the quinoline core using a Suzuki-Miyaura cross-coupling reaction.

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Arylboronic Acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) B->C D 8-Aryl-7-fluoroquinoline Derivative C->D Suzuki Coupling

Caption: General scheme for the Suzuki coupling of this compound.

Protocol: Synthesis of 8-(9-phenyl-9H-carbazol-3-yl)-7-fluoroquinoline
  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent and Degassing: Add a mixture of toluene (20 mL) and deionized water (5 mL). Degas the mixture by bubbling with argon for 30 minutes.

  • Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-7-fluoroquinoline derivative.

Fabrication of a Multilayer OLED

The following is a generalized protocol for the fabrication of a multilayer OLED device using a combination of solution processing and thermal evaporation, incorporating a functionalized this compound derivative as the host material in the emissive layer.[1]

G cluster_0 OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Host: 8-Aryl-7-fluoroquinoline derivative + Dopant) ETL->EML HTL Hole Transport Layer (HTL, e.g., TAPC) EML->HTL HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Example architecture of a multilayer OLED device.

Protocol:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL): In a high-vacuum thermal evaporator (<10⁻⁶ Torr), deposit a 40 nm layer of a suitable HTL, such as TAPC, at a rate of 1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate the synthesized 8-aryl-7-fluoroquinoline derivative (host) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a controlled ratio to form a 30 nm thick layer.

  • Electron Transport Layer (ETL): Deposit a 30 nm layer of a suitable ETL, such as TPBi, at a rate of 1-2 Å/s.

  • Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin (1 nm) layer of LiF and a 100 nm layer of aluminum (Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Predicted Performance Data

The following table presents hypothetical performance data for an OLED device utilizing an 8-aryl-7-fluoroquinoline derivative as a host material. These values are illustrative and based on typical performance for similar classes of materials.

ParameterPredicted Value
Emission ColorGreen
CIE Coordinates (x, y)(0.32, 0.61)
Turn-on Voltage3.0 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency~45 cd/A
Maximum External Quantum Efficiency (EQE)~15%

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound also hold promise for applications in OFETs. By attaching appropriate electron-donating or electron-withdrawing moieties through the bromine handle, both p-type and n-type semiconductor characteristics could potentially be engineered.

Fabrication of a Solution-Processed OFET

For a p-type OFET, one might synthesize a derivative with extended π-conjugation, for example, by coupling with a thiophene-based boronic acid. The following is a generalized protocol for fabricating a bottom-gate, top-contact OFET via solution processing.[7][8]

G cluster_0 OFET Device Architecture Source Source (e.g., Au) Semiconductor Organic Semiconductor (8-Aryl-7-fluoroquinoline derivative) Source->Semiconductor Drain Drain (e.g., Au) Drain->Semiconductor Dielectric Dielectric (e.g., SiO₂) Semiconductor->Dielectric Gate Gate (e.g., Doped Si) Dielectric->Gate

Caption: Example architecture of a bottom-gate, top-contact OFET.

Protocol:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon serves as the gate electrode and the SiO₂ as the gate dielectric.

  • Surface Treatment: Clean the substrate by ultrasonication in acetone and isopropanol. Treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.

  • Semiconductor Deposition: Dissolve the synthesized quinoline derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the treated substrate to form a thin film (typically 30-50 nm).

  • Annealing: Anneal the film at an optimized temperature (e.g., 100-150 °C) in a nitrogen glovebox to remove residual solvent and improve molecular ordering.

  • Source/Drain Electrode Deposition: Use a shadow mask to define the source and drain electrodes. Thermally evaporate a 50 nm layer of gold (Au) to form the top contacts.

  • Characterization: Characterize the OFET performance in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Predicted Performance Data

The following table shows hypothetical performance characteristics for an OFET based on a p-type derivative of this compound.

ParameterPredicted Value
Charge Carrier Mobility (µ)0.1 - 1.0 cm²/Vs
On/Off Current Ratio> 10⁶
Threshold Voltage (Vth)-5 to -15 V

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, platform for the development of novel materials for organic electronics. Its unique substitution pattern offers a blend of electronic tuning and synthetic versatility that is highly desirable in materials design. The protocols and predictive data presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this compound and its derivatives in high-performance OLEDs, OFETs, and other advanced electronic applications. Future work should focus on the systematic synthesis and characterization of a library of derivatives to establish clear structure-property relationships and to validate the promising potential of this versatile molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 8-bromo-7-fluoroquinoline. Given the unique electronic properties of this substrate, achieving high yields and minimizing side reactions can be challenging. This document provides a structured approach to troubleshooting common issues and offers optimized protocols based on established principles of palladium-catalyzed cross-coupling reactions.

PART 1: Troubleshooting Common Experimental Issues

This section addresses frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion is a common hurdle, often stemming from suboptimal catalyst systems, inappropriate base or solvent selection, or unfavorable reaction temperatures. The electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring can render the C-Br bond less reactive towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1][2]

Troubleshooting Protocol:

  • Evaluate the Catalyst and Ligand: Standard palladium catalysts may not be sufficiently active for this electron-deficient substrate.[3]

    • Actionable Step: Switch to a more electron-rich and sterically hindered phosphine ligand, which can facilitate the oxidative addition step.[1]

    • Recommended Catalyst Systems:

      • Pd(dppf)Cl₂: A reliable and commercially available catalyst that often performs well.[4]

      • Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are highly active catalyst systems for challenging Suzuki couplings.[5]

  • Optimize the Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][7]

    • Actionable Step: Screen different bases to find one that provides sufficient reactivity without promoting side reactions.

    • Recommended Bases:

      • K₂CO₃ or Cs₂CO₃: Common and effective choices. Cs₂CO₃ is more soluble and can sometimes give better results.[5]

      • K₃PO₄: A stronger, non-nucleophilic base that can be beneficial for heteroaromatic substrates.[5]

  • Assess Solvent and Temperature: The reaction medium and temperature significantly influence solubility and reaction kinetics.

    • Actionable Step: If standard conditions are failing, consider alternative solvents and cautiously increase the temperature.

    • Recommended Solvents:

      • Dioxane/H₂O or Toluene/H₂O: Classic biphasic systems for Suzuki couplings.[8]

      • DMF or THF: Polar aprotic solvents that can sometimes enhance reaction rates.[9][10]

    • Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[11]

Troubleshooting Flowchart for Low Conversion

low_conversion Start Low Conversion Catalyst Optimize Catalyst System Start->Catalyst Inactive Catalyst? Base Screen Bases Catalyst->Base Try Pd(dppf)Cl₂ or Buchwald Ligands Conditions Adjust Conditions Base->Conditions Try K₂CO₃, Cs₂CO₃, or K₃PO₄ Success Improved Yield Conditions->Success Screen Solvents (Dioxane, Toluene) & Increase Temp.

Caption: Stepwise approach to resolving low reaction conversion.

Question 2: I am observing a significant amount of dehalogenated byproduct (7-fluoroquinoline). How can I minimize this?

Answer:

Dehalogenation, or protodebromination, is a frequent side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[12] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Mechanistic Considerations: This side reaction can be promoted by factors that favor the protonolysis of the Ar-Pd(II)-Br intermediate or other hydride transfer pathways.[12]

Strategies for Minimizing Dehalogenation:

ParameterRecommended ActionRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5]These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Base Use weaker inorganic bases like K₂CO₃ or KF. Avoid strong hydroxide bases.[5][7]Strong bases can sometimes promote hydride formation, leading to dehalogenation.
Solvent Use aprotic solvents like dioxane or toluene.[5]Protic solvents can be a source of protons for the dehalogenation side reaction.
Boronic Acid Use high-purity boronic acid and avoid a large excess.Impurities in the boronic acid can sometimes contribute to side reactions.

PART 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable set of starting conditions for the Suzuki coupling of this compound?

Answer:

A good starting point for optimization is as follows:

  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0-3.0 equiv.)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Step-by-Step Experimental Protocol:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.[8]

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the mixture to 90 °C and monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

FAQ 2: How should I properly degas my reaction mixture?

Answer:

Properly degassing the reaction mixture is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Sparge with Inert Gas: Bubble a gentle stream of argon or nitrogen through the solvent for 10-15 minutes before adding the catalyst.[2]

  • Freeze-Pump-Thaw: For highly sensitive reactions, perform three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

FAQ 3: Can I use a boronic ester instead of a boronic acid?

Answer:

Yes, boronic esters (e.g., pinacol esters) are excellent coupling partners and are often more stable and easier to purify than the corresponding boronic acids.[13] The reaction conditions are generally similar, though some optimization of the base and solvent may be necessary.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: A diagram illustrating the key steps of the Suzuki coupling catalytic cycle.

References

Side reaction products in the functionalization of 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 8-Bromo-7-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding side reaction products encountered during the chemical modification of this scaffold. Our aim is to provide you with the technical insights and practical troubleshooting strategies necessary to optimize your reactions, improve yields, and streamline your purification processes.

I. Understanding the Reactivity of this compound

This compound is a valuable starting material in medicinal chemistry due to its two distinct reactive sites amenable to functionalization: the C8-Brorno bond, which is ideal for palladium-catalyzed cross-coupling reactions, and the electron-deficient quinoline core, which can undergo nucleophilic aromatic substitution (SNAr). The fluorine atom at the 7-position further influences the electronic properties of the ring. However, the interplay of these functional groups can also lead to undesired side reactions. This guide will help you navigate these complexities.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the potential side reaction and offers practical advice for its mitigation.

Frequently Asked Question 1 (FAQ-1):

Q: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. My main product is formed, but I am also observing a significant amount of a byproduct with a mass corresponding to 7-fluoroquinoline. What is this side product and how can I prevent its formation?

A: The side product you are observing is most likely 7-fluoroquinoline , resulting from a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodebromination (or more broadly, hydrodehalogenation).

Causality of the Side Reaction:

Hydrodebromination occurs when the bromo-substituent on your starting material is replaced by a hydrogen atom. This typically happens within the catalytic cycle of the Suzuki-Miyaura reaction. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can, under certain conditions, undergo a reaction pathway that leads to the formation of a hydride species. This hydride can then be transferred to the quinoline ring, leading to the reductive cleavage of the C-Br bond and the formation of 7-fluoroquinoline. Sources of the hydride can include the solvent (e.g., alcohols), the base, or even the boronic acid reagent itself.

Troubleshooting and Mitigation Strategies:

To minimize the formation of the hydrodebrominated product, consider the following adjustments to your reaction conditions:

  • Choice of Base: The selection of the base is critical. Stronger bases, especially in the presence of protic solvents, can sometimes promote hydrodehalogenation.[1] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent System: Ensure you are using anhydrous solvents. The presence of water or alcohols can be a source of protons and hydrides. Toluene or dioxane are often good choices for Suzuki couplings.

  • Palladium Catalyst and Ligand: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over hydrodebromination. Experiment with different ligands to find the optimal one for your specific substrates.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes increase the incidence of side reactions.[1] Try running the reaction at a lower temperature or for a shorter duration, monitoring the progress carefully by TLC or LC-MS.

Experimental Workflow: Minimizing Hydrodebromination in a Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dry glassware and cool under inert atmosphere (N₂ or Ar) reagents Add this compound, boronic acid, Pd catalyst, and ligand to the reaction vessel start->reagents solvent Add anhydrous solvent (e.g., Toluene or Dioxane) reagents->solvent degas Degas the reaction mixture (e.g., by sparging with N₂ or freeze-pump-thaw cycles) solvent->degas base Add the base (e.g., K₂CO₃) under a positive pressure of inert gas degas->base heat Heat the reaction to the desired temperature (e.g., 80-100 °C) base->heat monitor Monitor the reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool filter Filter through a pad of Celite to remove the catalyst cool->filter extract Perform an aqueous work-up and extract with an organic solvent filter->extract purify Purify the crude product by column chromatography extract->purify

Caption: Workflow for minimizing hydrodebromination.

Frequently Asked Question 2 (FAQ-2):

Q: In my Buchwald-Hartwig amination of this compound, I am observing the formation of a biaryl-like impurity. What is this and how can I avoid it?

A: The biaryl-like impurity you are observing is likely the homocoupling product of your starting material, resulting in the formation of 8,8'-bis(7-fluoroquinoline) .

Causality of the Side Reaction:

Homocoupling is a common side reaction in many palladium-catalyzed cross-coupling reactions.[2] It can occur through several mechanisms. One possibility is the reaction of the Pd(II)-aryl intermediate (formed after oxidative addition) with another molecule of the starting aryl halide. Another pathway involves the transmetalation of the aryl group from one palladium center to another, followed by reductive elimination. The conditions that favor homocoupling often include higher catalyst concentrations and elevated temperatures.

Troubleshooting and Mitigation Strategies:

  • Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of the palladium catalyst can increase the likelihood of bimolecular side reactions like homocoupling.

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands can help to stabilize the catalytic species and favor the desired C-N bond formation over C-C homocoupling.

  • Reaction Temperature: As with hydrodebromination, lower reaction temperatures can often suppress homocoupling.

  • Purity of Reagents: Ensure that your starting materials and reagents are pure. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.

Frequently Asked Question 3 (FAQ-3):

Q: I am attempting a Sonogashira coupling with a terminal alkyne and this compound. My reaction mixture is turning dark, and I am isolating a significant amount of a diyne byproduct. What is happening?

A: The diyne byproduct is the result of the homocoupling of your terminal alkyne , often referred to as Glaser coupling. The darkening of the reaction mixture can be an indication of palladium black formation, suggesting catalyst decomposition.[3]

Causality of the Side Reaction:

The Sonogashira reaction relies on a dual catalytic system of palladium and copper. The copper co-catalyst is responsible for the formation of a copper(I) acetylide intermediate. Under aerobic conditions, this copper acetylide can undergo oxidative homocoupling to form a 1,3-diyne.[3] The presence of oxygen is a key contributor to this side reaction.[3]

Troubleshooting and Mitigation Strategies:

  • Anaerobic Conditions: It is imperative to perform Sonogashira couplings under strictly anaerobic conditions.[3] Thoroughly degas your solvents and reagents before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Copper(I) Source: Use a high-purity source of copper(I) iodide (CuI).

  • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) also serves as the solvent in many cases. Ensure it is freshly distilled and degassed.

  • Temperature Control: While some Sonogashira couplings require heating, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.

Reaction Scheme: Key Side Reactions in Palladium-Catalyzed Couplings

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A This compound B Desired Coupled Product A->B Arylboronic Acid, Pd Catalyst, Base A->B Amine, Pd Catalyst, Base A->B Terminal Alkyne, Pd/Cu Catalysts, Base C Hydrodebromination Product (7-Fluoroquinoline) A->C [H] source A->C [H] source D Homocoupling Product (8,8'-bis(7-fluoroquinoline)) A->D Self-coupling A->D Self-coupling E Alkyne Homocoupling Product (Diyne) Terminal Alkyne Terminal Alkyne Terminal Alkyne->E O₂, Cu(I)

Caption: Potential side reaction pathways.

Frequently Asked Question 4 (FAQ-4):

Q: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine. I am getting a mixture of products where the amine has substituted at different positions. Why is this happening?

A: While the C8-Br bond is the primary site for palladium-catalyzed reactions, in SNAr reactions, the situation is more complex. The quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom. The fluorine atom at C7 is also a potential leaving group in SNAr reactions, and in some cases, can be more labile than bromine.

Causality of the Side Reaction:

The regioselectivity of SNAr on haloquinolines is influenced by a combination of factors:

  • Leaving Group Ability: In SNAr reactions, fluoride is often a better leaving group than bromide due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state.

  • Position of Activation: The electron-withdrawing effect of the quinoline nitrogen activates the C2 and C4 positions most strongly. However, the positions ortho and para to the activating group are also susceptible to attack.

  • Reaction Conditions: The choice of nucleophile, solvent, and temperature can all influence the regiochemical outcome.

It is therefore plausible that you are observing a mixture of C8-aminated and C7-aminated products, and potentially even substitution at other positions on the ring if the conditions are harsh enough.

Troubleshooting and Mitigation Strategies:

  • Reaction Temperature: SNAr reactions are often temperature-sensitive. Running the reaction at a lower temperature may favor the substitution of one halide over the other.

  • Choice of Nucleophile: The nature of the nucleophile can influence regioselectivity. Experimenting with different amines may provide a cleaner reaction profile.

  • Solvent: The polarity of the solvent can affect the stability of the Meisenheimer intermediate and thus the reaction pathway. Aprotic polar solvents like DMSO or DMF are common, but their choice can be optimized.

  • Protecting Groups: In some cases, it may be necessary to protect one of the reactive sites to achieve the desired regioselectivity, although this adds steps to the synthetic sequence.

III. Quantitative Data Summary

The following table provides a general overview of the potential side products and factors that can influence their formation. The percentages are illustrative and can vary significantly based on the specific reaction conditions.

Reaction TypeDesired ProductCommon Side Product(s)Typical % of Side Product (Unoptimized)Key Factors Influencing Side Product Formation
Suzuki-Miyaura Coupling 8-Aryl-7-fluoroquinoline7-Fluoroquinoline (Hydrodebromination)5-20%Base strength, protic impurities, temperature
Buchwald-Hartwig Amination 8-Amino-7-fluoroquinoline8,8'-bis(7-fluoroquinoline) (Homocoupling)5-15%High catalyst loading, temperature
Sonogashira Coupling 8-Alkynyl-7-fluoroquinolineDiyne (Alkyne Homocoupling)10-50%Presence of oxygen, purity of Cu(I) source
Nucleophilic Aromatic Substitution (SNAr) 8-Substituted-7-fluoroquinolineRegioisomers (e.g., 7-substituted product)VariableLeaving group ability (F vs. Br), temperature, nucleophile

IV. Conclusion

The functionalization of this compound is a powerful strategy for the synthesis of novel compounds in drug discovery. However, a thorough understanding of the potential side reactions is essential for the development of robust and efficient synthetic routes. By carefully controlling reaction parameters such as the choice of catalyst, ligand, base, solvent, and temperature, and by ensuring the use of high-purity reagents under appropriate atmospheric conditions, the formation of undesired byproducts can be significantly minimized. We hope that this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: --INVALID-LINK--

  • Preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline - Benchchem. Available at: --INVALID-LINK--

  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes - ResearchGate. Available at: --INVALID-LINK--

  • Benzyne - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone - Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Dehalogenation in Reactions with Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with researchers facing the common yet frustrating issue of dehalogenation, particularly when working with valuable bromo-heterocyclic substrates. This guide is designed to provide in-depth, field-proven insights to help you diagnose, understand, and solve this pervasive side reaction.

Dehalogenation (specifically, hydrodehalogenation or protodebromination) is the undesired replacement of a bromine atom with a hydrogen atom, leading to reduced yields of your target product and purification challenges. This issue is especially prevalent with electron-deficient heterocycles (like pyridines, pyrazines) and certain N-H containing systems (like indoles, pyrroles) in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a lower molecular weight byproduct that corresponds to my starting material without the bromine. What is happening?

A1: You are likely observing hydrodehalogenation, a competitive side reaction to your desired cross-coupling.[2][3] This occurs within the palladium catalytic cycle. After the initial oxidative addition of your bromo-heterocycle to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can follow two paths:

  • Desired Pathway (Cross-Coupling): It proceeds through transmetalation (in Suzuki reactions) or amine coordination/deprotonation (in Buchwald-Hartwig aminations), followed by reductive elimination to form the new C-C, C-N, or C-O bond.[4]

  • Undesired Pathway (Dehalogenation): The Ar-Pd(II)-Br intermediate can instead acquire a hydride (H⁻) ligand, forming an Ar-Pd(II)-H species. This complex then undergoes rapid reductive elimination to yield your dehalogenated starting material (Ar-H) and regenerates the Pd(0) catalyst.[5]

The source of the hydride can be elusive and may originate from solvents (like alcohols), bases (especially those with available β-hydrides or formate salts), or even the phosphine ligands themselves under certain conditions.[3][5][6]

To visualize this competition, consider the following diagram:

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 Ar(Het)-Pd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar(Het)-Br) Desired_Product Ar(Het)-Nu (Desired Product) ArPd(II)(Br)L2->Desired_Product Transmetalation / Reductive Elimination (+ Nucleophile) ArPd(II)(H)L2 Ar(Het)-Pd(II)(H)L2 ArPd(II)(Br)L2->ArPd(II)(H)L2 Hydride Source ('H-') Desired_Product->Pd(0)L2 Dehalogenated_Product Ar(Het)-H (Side Product) Dehalogenated_Product->Pd(0)L2 ArPd(II)(H)L2->Dehalogenated_Product Reductive Elimination caption Fig 1. Competing pathways in Pd-catalyzed cross-coupling.

Caption: Fig 1. Competing pathways in Pd-catalyzed cross-coupling.

Q2: Why are my bromo-pyridines and other electron-deficient heterocycles so prone to dehalogenation?

A2: This is a common and mechanistically-driven issue. Electron-deficient heteroaromatic rings, such as pyridines, quinolines, and pyrazines, are particularly susceptible to dehalogenation for two primary reasons:[1][7]

  • Facile Oxidative Addition: The electron-withdrawing nature of the ring nitrogen(s) makes the C-Br bond more polarized and susceptible to rapid oxidative addition to the Pd(0) catalyst. This is generally good for the desired reaction, but it also means the Ar(Het)-Pd(II)-Br intermediate is formed quickly and is present in higher concentration, providing more opportunity for the dehalogenation pathway to occur.[5]

  • Stabilization of Intermediates: The resulting Ar(Het)-Pd(II) intermediate is electronically stabilized by the electron-deficient ring. This can sometimes slow down the subsequent transmetalation or reductive elimination steps of the desired cycle, giving more time for the competing dehalogenation side reaction to take place.[1]

Furthermore, the nitrogen atom in the heterocycle can coordinate to the palladium center, potentially altering the geometry and electronics of the complex in a way that favors undesired pathways.[1]

Q3: My bromo-indole (or pyrrole) substrate is dehalogenating. I thought N-H heterocycles were electron-rich. What's going on?

A3: While pyrroles and indoles are considered electron-rich, the presence of the N-H proton introduces a different problem. Under the basic conditions required for most cross-coupling reactions, the N-H proton can be abstracted.[8] This deprotonation increases the electron density of the heteroaromatic ring significantly.

This heightened electron density can accelerate the rate of oxidative addition. However, it can also lead to catalyst inhibition or promote alternative decomposition pathways. In some cases, the anionic heterocycle can act as a ligand itself, complicating the catalytic cycle. The most common solution is to protect the N-H group with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction.[8] This prevents deprotonation and often suppresses the dehalogenation side reaction.[8]

Q4: How can I systematically troubleshoot and minimize dehalogenation?

G start Start: >10% Dehalogenation Observed ligand Step 1: Change the Ligand Switch to bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr). start->ligand base Step 2: Change the Base Switch from alkoxides (t-BuONa) to weaker inorganic bases (K3PO4, K2CO3, Cs2CO3). ligand->base Still an issue? end Problem Solved ligand->end Resolved solvent Step 3: Change the Solvent Avoid alcoholic solvents. Use aprotic solvents like Toluene, Dioxane, or 2-MeTHF. base->solvent Still an issue? base->end Resolved temp Step 4: Lower the Temperature Run reaction at the lowest temperature that allows for reasonable conversion. solvent->temp Still an issue? solvent->end Resolved protect Step 5 (for N-H Heterocycles): Protect the N-H group (e.g., Boc, SEM). temp->protect Still an issue? temp->end Resolved protect->end Resolved caption Fig 2. Systematic troubleshooting workflow for dehalogenation.

Caption: Fig 2. Systematic troubleshooting workflow for dehalogenation.

Detailed Troubleshooting Protocols & Explanations
1. Ligand Selection: The Most Critical Parameter

The choice of ligand is paramount. The goal is to select a ligand that promotes reductive elimination from the Ar-Pd(II)-Nu intermediate much faster than it promotes hydride formation and subsequent reductive elimination of Ar-Pd(II)-H.

Causality: Bulky, electron-rich phosphine ligands are generally the best choice.[9]

  • Bulkiness: Sterically demanding ligands (e.g., those with t-butyl or cyclohexyl groups) favor a monoligated Pd(0) species, which is often more active.[9] The steric hindrance also accelerates the final reductive elimination step, which is the product-forming step of the desired cycle.[10]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-C bond and facilitates the reductive elimination step, outcompeting the dehalogenation pathway.[9]

Protocol: If you are using a standard ligand like PPh₃, which is known to be suboptimal for challenging couplings, switch to a state-of-the-art ligand.

Ligand TypeExamplesRationale & Best Use Cases
Biaryl Phosphines SPhos, XPhos, RuPhosGold Standard. Excellent for Suzuki and Buchwald-Hartwig. Their bulk and electron-donating nature accelerate reductive elimination.[1] Often the first choice for difficult heteroaryl couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd-complexes. Highly effective for Suzuki and Buchwald-Hartwig couplings, especially with less reactive aryl chlorides, and can suppress dehalogenation.[11][12]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky. Highly effective but can be air-sensitive. Often used when biaryl phosphines are not successful.
Older / Less Effective PPh₃, dppfOften used in older procedures. Prone to P-C bond cleavage (in the case of PPh₃) and can be less effective at accelerating reductive elimination compared to modern ligands, leading to more dehalogenation.[13]
2. Base Optimization: Avoiding Hydride Sources

The base is critical not only for activating the nucleophile (e.g., the boronic acid in a Suzuki coupling) but also as a potential source of side reactions.

Causality:

  • Strong Alkoxides (e.g., NaOt-Bu, KOMe): While effective, these can promote dehalogenation, especially when used with alcohol solvents where they can generate hydride sources.[3]

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are often a much safer choice.[1] They are less aggressive and have a lower propensity to generate hydride species or degrade sensitive substrates. Phosphates and carbonates are generally preferred for heteroaromatic Suzuki couplings.

Protocol: If you are using a strong base like sodium tert-butoxide, especially in a Suzuki reaction, switch to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, where a strong base is often required, ensure your solvent is rigorously anhydrous and aprotic.

3. Solvent Choice: Minimizing Proton and Hydride Sources

The solvent can be an active participant in the dehalogenation pathway.

Causality:

  • Alcohol Solvents (MeOH, EtOH, i-PrOH): These can be a direct source of hydrides for the dehalogenation pathway, particularly in the presence of a base.[3][6] The palladium intermediate can oxidize the alcohol to generate a Pd-H species.[5]

  • Aprotic Solvents (Toluene, Dioxane, 2-MeTHF, CPME): These are generally much safer as they are not ready sources of protons or hydrides.[13] Toluene is an excellent first choice. Ethereal solvents like 2-MeTHF are also gaining popularity due to their performance and safety profile.

Protocol: If your procedure uses an alcohol as a solvent or co-solvent, switch to an aprotic alternative like toluene or 2-MeTHF. If an aqueous phase is required (as is common in Suzuki reactions), use degassed water and minimize its volume.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with electron-deficient quinoline scaffolds. The unique electronic nature of the quinoline ring—specifically, its propensity for catalyst coordination and inhibition—presents distinct challenges not encountered with simpler aryl halides. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you successfully functionalize these critical heterocyclic motifs.

Section I: Troubleshooting Guide

This section addresses specific, common failures encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling with a bromoquinoline has stalled. I'm recovering starting material and observing significant homocoupling of my boronic acid.

A1: This is a classic symptom of two potential issues: poor catalyst activity and/or oxygen contamination. The electron-deficient nature of the quinoline ring generally facilitates the initial oxidative addition step; therefore, the problem likely lies elsewhere in the catalytic cycle or with reaction conditions.

  • Potential Cause 1: Catalyst Inhibition or Deactivation. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, acting as a catalyst poison and hindering subsequent steps like transmetalation.[1][2] Standard, less bulky ligands like PPh₃ may not be sufficient to prevent this inhibitory interaction.

  • Solution 1: Employ Bulky, Electron-Rich Ligands. The use of sterically demanding biarylphosphine ligands is critical.[3][4] These ligands create a bulky coordination sphere around the palladium, which both prevents the quinoline nitrogen from binding and accelerates the rate-limiting reductive elimination step.

    • Recommended Ligands: Screen sterically hindered, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or JohnPhos .[2][3][5] For particularly stubborn couplings, N-heterocyclic carbenes (NHCs) can also be highly effective.[4]

  • Potential Cause 2: Oxygen-Mediated Homocoupling. Traces of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, consuming your reagent and generating difficult-to-remove byproducts.[6]

  • Solution 2: Rigorous Degassing and Inert Atmosphere.

    • Ensure all solvents are thoroughly degassed using a repeating freeze-pump-thaw cycle (minimum of three cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Assemble your reaction vessel under a positive pressure of inert gas.

    • Evacuate and backfill the sealed reaction flask with inert gas three times before adding temperature-sensitive reagents or initiating heating.[4]

Q2: My Buchwald-Hartwig amination of a chloroquinoline is giving less than 10% yield, even at high temperatures.

A2: The low reactivity of aryl chlorides combined with the inhibitory nature of the quinoline substrate makes this a particularly challenging transformation. Success hinges almost entirely on the selection of a highly active, specialized catalyst system.

  • Potential Cause 1: Insufficient Catalyst Activity for C-Cl Activation. The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step the primary energetic barrier.[4] First and second-generation Buchwald-Hartwig catalysts are often ineffective.[7]

  • Solution 1: Utilize Advanced Biarylphosphine Ligands and Precatalysts. This is a scenario where state-of-the-art ligands are not just beneficial, but essential.

    • Recommended Ligands: BrettPhos and RuPhos are superior ligands for coupling secondary amines and challenging heteroaryl chlorides.[2][5] The sterically demanding XPhos ligand is also an excellent choice.[5]

    • Use a Precatalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3). Precatalysts ensure the reliable and efficient formation of the active, monoligated Pd(0) species, leading to more reproducible results and lower catalyst loadings.[8][9]

  • Potential Cause 2: Inappropriate Base Selection. The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle. A base that is too weak will not facilitate the deprotonation of the amine-palladium adduct, while an incompatible base can cause substrate decomposition.

  • Solution 2: Use a Strong, Non-Nucleophilic Base. For C-N couplings, strong, sterically hindered bases are required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig reactions.[3][10] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option for base-sensitive substrates.[3]

Q3: In my Sonogashira coupling of a haloquinoline, the primary product is the homocoupled alkyne (Glaser coupling). How can I favor the cross-coupled product?

A3: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always promoted by the combination of the copper(I) co-catalyst and atmospheric oxygen.[11]

  • Potential Cause: Copper-Catalyzed Oxidative Dimerization. The copper(I) acetylide intermediate, essential in the traditional Sonogashira cycle, is susceptible to oxidation, leading to dimerization of the alkyne.

  • Solution: Switch to a Copper-Free Protocol. For substrates prone to homocoupling, copper-free Sonogashira conditions are highly effective.[11][12] These protocols rely on a highly active palladium catalyst to proceed without the copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.

    • Reaction Conditions: A typical copper-free system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂), a phosphine ligand, and an amine base (e.g., triethylamine or piperidine) in a solvent like DMF or THF. Rigorous exclusion of oxygen remains critical.[11]

Section II: Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a ligand for cross-coupling with quinolines? A1: The central principle is to counteract the inhibitory effect of the quinoline nitrogen. This is best achieved by using bulky and electron-rich monodentate phosphine ligands .[4]

  • Bulkiness: A large steric profile (indicated by a large cone angle) physically blocks the quinoline nitrogen from accessing and deactivating the palladium center.

  • Electron-Richness: Ligands with electron-donating groups (like alkyls) increase the electron density on the palladium atom. This increased electron density facilitates the crucial oxidative addition step and promotes the final reductive elimination, accelerating the overall catalytic cycle.[4] The Buchwald biarylphosphine ligands are the industry standard for this purpose.[8]

Q2: Why are palladium precatalysts often recommended over generating Pd(0) in situ from sources like Pd(OAc)₂? A2: Palladium precatalysts are air-stable Pd(II) complexes that are designed for easy and efficient reduction to the active Pd(0) catalyst under reaction conditions.[9] They offer several advantages:

  • Reproducibility: They provide a more reliable and stoichiometric formation of the active L-Pd(0) species, leading to more consistent results.[8]

  • Efficiency: They often allow for lower catalyst loadings and are effective under milder conditions.[9]

  • Convenience: As air-stable solids, they are much easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[9]

Q3: How does the halide (Cl, Br, I) on the quinoline affect my choice of catalyst? A3: The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > Br > OTf > Cl .[9]

  • Aryl Iodides: Generally the most reactive and can sometimes be coupled with less active catalysts like Pd(PPh₃)₄, although bulky ligands are still recommended for efficiency.

  • Aryl Bromides: The most common substrates. They reliably require a high-performance catalyst system, such as one using a biarylphosphine ligand (e.g., XPhos, SPhos).

  • Aryl Chlorides: The least reactive due to their strong C-Cl bond. They almost exclusively require the most advanced and active catalyst systems, such as those employing ligands like BrettPhos or RuPhos, often in the form of a precatalyst.[4][5]

Section III: Data & Protocols

Data Presentation: Catalyst System Selection Guide

The following table summarizes recommended starting points for catalyst systems based on the desired transformation. Optimization is often required.

Coupling ReactionQuinolyl HalideCoupling PartnerRecommended Pd Source / LigandRecommended BaseSolvent
Suzuki-Miyaura 2-, 3-, or 4-BromoquinolineArylboronic AcidPd(OAc)₂ / SPhos or XPhosK₃PO₄ or K₂CO₃Dioxane/H₂O (4:1)
Suzuki-Miyaura 2- or 4-ChloroquinolineArylboronic AcidXPhos Pd G3 PrecatalystK₃PO₄t-Amyl Alcohol
Buchwald-Hartwig Any BromoquinolineSecondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene or Dioxane
Buchwald-Hartwig Any ChloroquinolinePrimary/Secondary AmineBrettPhos Pd G3 PrecatalystLHMDS or NaOtBuToluene
Sonogashira (Cu-free) Any Bromo/IodoquinolineTerminal AlkynePd(PPh₃)₂Cl₂ / XPhosTriethylamine (Et₃N)DMF

Data compiled from principles discussed in cited literature.[3][5][6][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [13]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%) or the palladium source and ligand (e.g., Pd(OAc)₂ and SPhos).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [11]

  • Reaction Setup: To a dry Schlenk flask, add the haloquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and any additional solid ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the residue by column chromatography.

Section IV: Visual Guides & Workflows

Diagrams

Catalytic_Cycle pd0 Active Pd(0)L Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L-X (e.g., X = Br, Cl) oa->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_complex->transmetal pd2_nu_complex Ar-Pd(II)L-Nu (Nu = Aryl, NR2, etc.) transmetal->pd2_nu_complex re Reductive Elimination pd2_nu_complex->re re->pd0 product Product (Ar-Nu) re->product aryl_halide Quinolyl-X aryl_halide->oa coupling_partner Coupling Partner (e.g., Ar-B(OH)2, R2NH) coupling_partner->transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Ligand_Selection_Workflow start Start: Quinolyl Halide Substrate halide_type What is the Halide? start->halide_type iodide Iodide (I) halide_type->iodide I bromide Bromide (Br) halide_type->bromide Br chloride Chloride (Cl) halide_type->chloride Cl cat_i Try Pd(dppf)Cl2 or Pd(OAc)2 / SPhos iodide->cat_i cat_br Use Pd(OAc)2 or Precatalyst with: XPhos, SPhos, RuPhos bromide->cat_br cat_cl Use Advanced Precatalyst: BrettPhos G3, RuPhos G3 chloride->cat_cl

Caption: Decision workflow for initial ligand selection based on the halide.

Section V: References

  • Current time information in Denbighshire, GB. Google. --INVALID-LINK--

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. 13

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 1

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem. 6

  • Technical Support Center: Functionalization of Bromoquinolines. Benchchem. 3

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. 14

  • Buchwald–Hartwig amination. Wikipedia. 7

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. 15

  • Sonogashira coupling. Wikipedia. 16

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. 17

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 18

  • Diagnosing issues with a failed Suzuki coupling? Reddit. 19

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. 20

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. 5

  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.. --INVALID-LINK--

  • Cross-Coupling Chemistry. University of Rochester. 21

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem. 4

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. 22

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. 8

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 23

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. 24

  • Heck reaction. YouTube. 25

  • A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines. Benchchem. 26

  • Buchwald-Hartwig cross-coupling reaction. YouTube. 10

  • Heck-like Reactions Involving Heteroatomic Electrophiles. PubMed Central. 27

  • Sonogashira Coupling. Chemistry LibreTexts. 28

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. 12

  • Sonogashira Coupling. Organic Chemistry Portal. 29

  • Heck Reaction. Chemistry LibreTexts. 30

  • Cross-Coupling Reactions. The Journal of Organic Chemistry. 31

  • Recent Advances in Sonogashira Reactions. ResearchGate. 32

  • Palladium in Quinoline Synthesis. ScienceDirect. 33

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 9

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. 34

  • Failed suzuki coupling, any suggenstions? Reddit. 35

  • Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. Benchchem. 11

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem. 2

  • Struggling with Suzuki Reaction. Reddit. 36

  • How can I solve my problem with Suzuki coupling? ResearchGate. 37

  • Optimization for the Sonogashira reaction of 8a. ResearchGate. 38

  • Organic Letters Journal. American Chemical Society. 39

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube. 40

References

Overcoming poor reactivity of 8-Bromo-7-fluoroquinoline in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenging C-N cross-coupling reactions. This guide is specifically designed to assist researchers, chemists, and drug development professionals in overcoming the common hurdles associated with the palladium-catalyzed amination of 8-bromo-7-fluoroquinoline. This substrate presents a unique combination of electronic deactivation and steric hindrance, making it notoriously difficult to functionalize. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to guide you toward a successful synthesis.

Understanding the Challenge: The A-Typical Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the inherent difficulties posed by this substrate. Its poor reactivity in standard Buchwald-Hartwig amination protocols stems from two primary factors:

  • Electronic Deactivation: The quinoline core is an electron-deficient heterocycle. This effect is significantly amplified by the presence of a strongly electron-withdrawing fluorine atom at the C7 position. This electronic pull reduces the electron density of the C8-Br bond, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

  • Steric Hindrance: The bromine atom at C8 is in a sterically congested peri-position, crowded by the adjacent fused ring and the quinoline nitrogen. This steric bulk hinders the approach of the bulky palladium-ligand complex, further impeding oxidative addition.[3]

These combined effects mean that catalyst systems and conditions that work well for simple aryl bromides will often fail, resulting in low conversion, slow reaction times, or undesired side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows little to no conversion of the this compound starting material. Where should I start troubleshooting?

This is the most common issue and almost always points to a suboptimal catalyst system or reaction conditions that fail to overcome the high activation energy of the oxidative addition step.[4]

Core Problem: The Pd(0) catalyst is not efficiently inserting into the C-Br bond.

Troubleshooting Workflow:

Q2: The choice of ligand seems overwhelming. Which class of ligands is most effective for this sterically hindered and electron-poor substrate?

Standard, less bulky phosphine ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP and Xantphos are often insufficient for this substrate.[5][6][7] Success hinges on using ligands specifically designed for challenging cross-couplings.

Expert Insight: You require a ligand that is both highly electron-rich to facilitate oxidative addition into the electron-poor C-Br bond and sterically bulky to promote the final reductive elimination step, which forms the C-N bond.[4][8] The most successful ligands for this purpose are the dialkylbiaryl phosphines developed by the Buchwald group.[4]

Ligand Class Example(s) Key Characteristics Suitability for this compound
Triarylphosphines PPh₃, P(o-tolyl)₃First-generation; moderate bulk.Low: Generally ineffective for this substrate class.[5]
Chelating Diphosphines BINAP, XantphosBidentate; rigid backbone.Moderate: Can be effective but often require higher temperatures and may show limited scope.[7][9]
Ferrocenyl Phosphines dppfBidentate; electron-rich.Moderate: Better than first-generation ligands but often surpassed by biaryl phosphines for hindered substrates.[1]
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosMonodentate; highly bulky and electron-donating. High: The gold standard for this type of transformation. They are designed to accelerate both oxidative addition and reductive elimination.[4][10]

Recommendation: Start with XPhos or RuPhos . Their combination of steric bulk and electron-donating properties is ideal for activating the inert C-Br bond of the substrate.

Q3: I am observing hydrodehalogenation (C-Br bond replaced by C-H) as a major side product. What causes this and how can it be minimized?

Hydrodehalogenation is a common side reaction in challenging Buchwald-Hartwig couplings. It typically arises from two potential pathways after the initial oxidative addition has occurred.

Mechanistic Insight: The intermediate L-Pd(Aryl)(Br) complex can react with trace water or other proton sources, leading to the protonolysis of the Pd-Aryl bond. Alternatively, if the amine coupling partner has β-hydrogens, a competing β-hydride elimination from the palladium-amido intermediate can occur, which after reductive elimination yields the dehalogenated arene and an imine.[4][5]

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Ensure your solvent and amine are scrupulously dry. Use freshly distilled solvents and dry reagents over molecular sieves.

  • Use a Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) rapidly and irreversibly deprotonates the amine-palladium complex, favoring the desired reductive elimination pathway over side reactions.[11][12]

  • Choice of Ligand: Bulky biaryl phosphine ligands not only accelerate the desired C-N bond formation but also create a sterically crowded environment around the palladium center that can disfavor pathways leading to side products.[3]

Q4: What are the optimal base and solvent combinations for this reaction?

The choice of base and solvent are intrinsically linked and crucial for success. The base's primary role is to deprotonate the amine (or the palladium-amine complex) to generate the active amido species for the catalytic cycle.[11][13]

Expert Insight: For challenging substrates, a strong base is typically required to drive the reaction forward.[12] Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are often not strong enough to efficiently deprotonate the amine in the catalytic cycle, leading to slow or incomplete reactions.[7][12]

Base Solvent Pros Cons
NaOtBu Toluene, Dioxane, CPMEStrong, widely effective, good solubility in ethereal/aromatic solvents.[12]Base-sensitive functional groups on the amine partner may not be tolerated.
LHMDS Toluene, DioxaneVery strong, non-nucleophilic.Can be more expensive; moisture sensitive.
K₃PO₄ Dioxane, TolueneMilder, tolerates more functional groups.[12]Often requires higher temperatures and may not be effective for this difficult substrate.
Cs₂CO₃ DioxaneMilder, good solubility for an inorganic base.[7][12]Generally not strong enough for this specific transformation.

Recommendation: Begin with NaOtBu in 1,4-Dioxane or Toluene . This combination provides the necessary basicity and a suitable non-coordinating, higher-boiling solvent environment to drive the reaction.[9][12]

Recommended Starting Protocol

This protocol is a robust starting point for the C-N coupling of this compound with a primary or secondary amine. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-Dioxane (to make a 0.1 M solution)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe, followed by the amine coupling partner.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Scalable Synthesis of 8-Bromo-7-fluoroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 8-bromo-7-fluoroquinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development endeavors. Our focus is on providing practical, field-proven insights to ensure the successful and scalable production of these valuable chemical entities.

Introduction to the Synthesis of this compound

The this compound core is a significant pharmacophore found in numerous compounds under investigation for a variety of therapeutic applications. Its synthesis, while achievable through several classical methods, presents unique challenges, particularly when scaling up from laboratory to pilot plant production. The presence of two halogen substituents on the benzene ring of the quinoline system influences the reactivity and requires careful control of reaction conditions to achieve high yields and purity.

This guide will primarily focus on the most plausible and scalable synthetic route: the Gould-Jacobs reaction , commencing from the readily available starting material, 3-bromo-2-fluoroaniline. We will also address potential issues and alternative approaches where applicable.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Initial Condensation Step

Question: I am experiencing a low yield of the anilinomethylenemalonate intermediate during the initial condensation of 3-bromo-2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). What are the possible causes and how can I optimize this step?

Answer: Low yields in the initial condensation are a common hurdle. The nucleophilicity of the aniline is reduced by the electron-withdrawing effects of the bromine and fluorine atoms. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. A typical temperature range for this condensation is 100-140°C.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of diethyl ethoxymethylenemalonate (DEEM), typically 1.1 to 1.2 equivalents, to ensure the complete consumption of the more valuable aniline.[2]

  • Ethanol Removal: The condensation reaction produces ethanol as a byproduct. Its accumulation can inhibit the forward reaction.

    • Solution: If conducting the reaction neat, ensure the reaction setup allows for the removal of ethanol as it forms. If using a solvent, consider one with a higher boiling point than ethanol. For larger-scale reactions, removal of ethanol under reduced pressure after an initial heating period can drive the reaction to completion.[1]

Issue 2: Poor Yield and/or Tar Formation During Thermal Cyclization

Question: During the high-temperature cyclization of the anilinomethylenemalonate intermediate to form 8-bromo-7-fluoro-4-hydroxyquinoline, I am observing significant tar formation and a low yield of the desired product. How can I mitigate this?

Answer: The high temperatures required for the Gould-Jacobs cyclization (typically >250 °C) can lead to decomposition and polymerization, especially with sensitive substrates.[3]

  • Localized Overheating: Hot spots in the reaction vessel can cause decomposition.

    • Solution: Ensure efficient and uniform heating. For laboratory scale, a sand bath or a well-stirred heating mantle is recommended. For larger scales, a jacketed reactor with a suitable heat transfer fluid is essential.

  • Inappropriate Heat Transfer Medium: The choice of high-boiling solvent is critical for maintaining a stable and uniform temperature.

    • Solution: Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether.[2] These solvents provide excellent heat transfer and can help to prevent localized overheating.

  • Atmospheric Oxidation: At high temperatures, the reaction mixture can be susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.

  • Reaction Time: Prolonged heating at high temperatures can lead to product degradation.

    • Solution: Optimize the reaction time. The cyclization is often complete within 30-60 minutes at the optimal temperature.[1] Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition begins.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the crude 8-bromo-7-fluoro-4-hydroxyquinoline. What are the most effective purification methods?

Answer: Purification of quinoline intermediates can be challenging due to the presence of colored impurities and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid quinoline derivatives.

    • Solution: The choice of solvent is crucial. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. For 4-hydroxyquinolines, polar solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often good choices. Experiment with solvent mixtures to find the optimal system.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Solution: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), will likely provide good separation.

  • Washing: Crude product isolation can be improved with appropriate washing steps.

    • Solution: After the thermal cyclization, precipitating the product by adding a non-polar solvent like hexane to the cooled reaction mixture and then washing the filtered solid with fresh hexane can effectively remove the high-boiling solvent.[2] A subsequent wash with a solvent like cold ethanol can remove more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable synthetic route to this compound intermediates?

A1: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines and is considered a highly plausible and scalable route for 8-bromo-7-fluoro-4-hydroxyquinoline.[3] It involves the condensation of a substituted aniline (in this case, 3-bromo-2-fluoroaniline) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1] This method is generally preferred for its reliability and the commercial availability of the starting materials.

Q2: Are there any alternative synthetic routes I should consider?

A2: Yes, other classical quinoline syntheses could be adapted, although they may present different challenges:

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] For this target, it would require the synthesis of a suitably substituted 2-aminobenzaldehyde, which may be a multi-step process.[5]

  • Combes Quinoline Synthesis: This method uses the condensation of an aniline with a β-diketone under acidic conditions.[6] While feasible, regioselectivity can be an issue, and the synthesis of the required β-diketone may be necessary.

Q3: What are the key safety precautions I should take when working with halogenated anilines and high-temperature reactions?

A3: Safety is paramount.

  • Handling Halogenated Anilines: These compounds can be toxic and are often skin and respiratory irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Temperature Reactions: Reactions conducted at temperatures above 250 °C pose a significant fire and explosion risk. Ensure there are no flammable solvents nearby. Use appropriate heating equipment and conduct the reaction behind a blast shield. Always have appropriate fire extinguishing equipment readily available.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structurally similar compounds and provide a practical guide.[1][2]

Protocol 1: Synthesis of Diethyl ((3-bromo-2-fluorophenyl)amino)methylene)malonate (Intermediate A)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture to 110-120 °C for 1-2 hours. The reaction mixture will become homogeneous.

  • Ethanol Removal: After the initial heating period, remove the ethanol byproduct under reduced pressure.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 3-bromo-2-fluoroaniline spot is no longer visible.

  • Isolation: The crude product, a viscous oil or low-melting solid, can often be used in the next step without further purification.

Protocol 2: Synthesis of 8-Bromo-7-fluoro-4-hydroxyquinoline (Intermediate B)
  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, preheat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Addition of Intermediate A: Slowly add the crude diethyl ((3-bromo-2-fluorophenyl)amino)methylene)malonate (from Protocol 1) to the hot solvent with vigorous stirring.

  • Cyclization: Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The product will precipitate from the hot solvent.

  • Cooling and Precipitation: Cool the reaction mixture to below 100 °C. Add a non-polar solvent such as hexane or heptane to dilute the mixture and further precipitate the product.

  • Isolation: Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.[1] Actual results may vary depending on experimental conditions and scale.

StepReactantsKey ParametersTypical Yield (%)
1. Condensation 3-Bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate110-120 °C, 1-2 hours>90% (crude)
2. Cyclization Diethyl ((3-bromo-2-fluorophenyl)amino)methylene)malonate250-255 °C in Dowtherm A, 30-45 min70-85%

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the reaction pathway and a troubleshooting decision tree.

Scalable_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Bromo-2-fluoroaniline C Intermediate A (Anilinomethylenemalonate) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate B (8-Bromo-7-fluoro-4-hydroxyquinoline) C->D High Temperature (>250 °C)

Caption: Synthetic workflow for 8-bromo-7-fluoro-4-hydroxyquinoline.

Troubleshooting_Decision_Tree cluster_solutions1 Solutions for Condensation cluster_solutions2 Solutions for Cyclization cluster_solutions3 Solutions for Purification Start Low Yield or Impure Product Step Which step is problematic? Start->Step Condensation Condensation (Step 1) Step->Condensation Low conversion Cyclization Cyclization (Step 2) Step->Cyclization Tar formation Purification Purification Step->Purification Persistent impurities Sol1A Increase reaction time/temperature Condensation->Sol1A Sol1B Use excess DEEM Condensation->Sol1B Sol1C Remove ethanol byproduct Condensation->Sol1C Sol2A Ensure uniform heating Cyclization->Sol2A Sol2B Use high-boiling inert solvent Cyclization->Sol2B Sol2C Run under inert atmosphere Cyclization->Sol2C Sol3A Optimize recrystallization solvent Purification->Sol3A Sol3B Use column chromatography Purification->Sol3B Sol3C Implement effective washing steps Purification->Sol3C

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-7-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid bicyclic structure provides a versatile framework for introducing various substituents, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 8-bromo-7-fluoroquinoline analogs. We will delve into how discrete structural modifications on this scaffold influence biological activity, with a particular focus on anticancer and kinase inhibitory effects, supported by comparative experimental data and detailed protocols.

The Strategic Importance of the this compound Core

The selection of the this compound scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom at the C-7 position is a common feature in many potent fluoroquinolone antibiotics and anticancer agents.[3][4] It can enhance metabolic stability and modulate the electronic properties of the ring system, often leading to improved biological activity. The bromine atom at the C-8 position introduces a bulky, lipophilic, and electron-withdrawing group that can influence the molecule's interaction with its biological target and its overall pharmacokinetic properties. The strategic placement of these halogens creates a unique electronic and steric environment, making this scaffold a promising starting point for the development of novel therapeutic agents.

General Synthetic Approach for this compound Analogs

The synthesis of diverse this compound analogs is typically achieved through multi-step synthetic routes. A common strategy involves the construction of the core quinoline ring system, followed by the introduction of various substituents at key positions. For instance, a substituted aniline can undergo a tandem Michael addition and electrophilic aromatic substitution with a suitable ketone to form the quinoline core.[5] Subsequent reactions, such as nucleophilic aromatic substitution at the C-7 position and modifications at other positions, allow for the generation of a library of analogs.[6]

G cluster_synthesis General Synthesis Workflow start Substituted Aniline & Methyl Vinyl Ketone michael_addition Michael Addition start->michael_addition cyclization Electrophilic Aromatic Substitution (Cyclization) michael_addition->cyclization reduction Nitro Group Reduction cyclization->reduction alkylation Alkylation/Substitution at desired positions reduction->alkylation final_product This compound Analog Library alkylation->final_product G cluster_kinase_assay Kinase Inhibition Assay Workflow compound_prep Prepare Serial Dilutions of Test Compound kinase_reaction Incubate Kinase with Compound compound_prep->kinase_reaction reaction_init Initiate Reaction with ATP/Substrate kinase_reaction->reaction_init adp_detection_1 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) reaction_init->adp_detection_1 adp_detection_2 Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) adp_detection_1->adp_detection_2 data_acq Measure Luminescence adp_detection_2->data_acq analysis Calculate IC50 data_acq->analysis G cluster_viability_assay Cell Viability Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with Test Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation reagent_addition Add CellTiter-Glo® Reagent incubation->reagent_addition lysis_incubation Lyse Cells & Stabilize Signal reagent_addition->lysis_incubation data_acq Measure Luminescence lysis_incubation->data_acq analysis Calculate GI50 data_acq->analysis

References

A Senior Application Scientist's Guide to In Silico Analysis: Comparative Molecular Docking of 8-Bromo-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of novel 8-bromo-7-fluoroquinoline derivatives using in silico molecular docking. We will move beyond a simple procedural summary to explore the causal logic behind experimental design, objective comparison with established alternatives, and the critical steps for validating computational hypotheses.

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer effects.[1][2][3] Modifications to this "privileged scaffold" can profoundly influence a molecule's interaction with biological targets. The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. Specifically, a fluorine atom at the C7 position is a hallmark of the potent fluoroquinolone class of antibiotics, while bromine substitutions have been explored for enhancing anticancer activities.[2][4]

The specific scaffold of this compound represents a synthetically accessible yet underexplored chemical space. Evaluating every new derivative in a wet lab setting is both time-consuming and cost-prohibitive.[5] This is where in silico drug discovery, particularly molecular docking, becomes an indispensable tool.[6] Molecular docking allows us to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor) at an atomic level.[7] By simulating these interactions computationally, we can rapidly screen libraries of compounds, prioritize promising candidates for synthesis, and generate testable hypotheses about their mechanism of action, dramatically accelerating the drug discovery pipeline.[6][8]

The Rationale for Target Selection: Where Might 8-Bromo-7-fluoroquinolines Act?

The choice of a protein target is the most critical first step. Based on the known activities of related quinoline and fluoroquinolone compounds, we can logically prioritize several classes of protein targets for our in silico investigation.

  • Bacterial DNA Gyrase (Type II Topoisomerase): This is the classical target for fluoroquinolone antibiotics.[9][10][11] These drugs inhibit DNA replication by stabilizing a complex between the enzyme and bacterial DNA, leading to cell death. Given the 7-fluoro substitution, evaluating our derivatives against E. coli DNA Gyrase is a primary and logical starting point.

  • Human Topoisomerase II: While beneficial for antibacterial action, inhibition of human topoisomerases can be a source of toxicity. However, this is also the mechanism of action for several successful anticancer drugs (e.g., Etoposide).[12] Therefore, docking against human Topoisomerase IIα can provide a dual insight: predicting potential anticancer efficacy and flagging possible off-target toxicity.

  • Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] Numerous heterocyclic compounds, including quinolines, have been developed as kinase inhibitors.[13][14] Docking against a therapeutically relevant kinase, such as a receptor tyrosine kinase, could uncover novel anticancer potential.

For this guide, we will focus on E. coli DNA Gyrase Subunit B as our primary target to build a comparative framework.

Comparative Docking Analysis: this compound vs. Established Inhibitors

To understand the potential of our novel scaffold, its performance must be benchmarked against relevant alternatives. A robust comparison involves docking our lead compound alongside:

  • A Known Co-crystallized Ligand/Standard Drug: Ciprofloxacin, a widely used fluoroquinolone antibiotic, serves as our positive control. This comparison helps to contextualize the docking scores.

  • A Structural Analog: To understand the specific contribution of the 8-bromo and 7-fluoro groups, we will compare it to a simpler analog, quinoline itself.

Methodological Considerations: Ensuring a Valid Docking Protocol

The reliability of any docking study hinges on a meticulously prepared and validated protocol.[15] The process involves two main stages: predicting the ligand's pose in the active site and then "scoring" the quality of that pose.[7][16]

Protocol Validation (The Trustworthiness Pillar): Before screening novel compounds, the docking protocol must be validated. The most common method is "re-docking."[17] The co-crystallized ligand from the protein's PDB structure is extracted and then docked back into the active site. A successful protocol is one that can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17] This step confirms that the chosen algorithm and parameters are appropriate for the target system.

Workflow for Molecular Docking

The entire computational workflow can be visualized as a sequential process, from data acquisition to final analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p_prep Target Preparation (PDB: 4KFG) - Remove water/heteroatoms - Add polar hydrogens - Assign charges grid Grid Box Generation Define active site coordinates and dimensions p_prep->grid l_prep Ligand Preparation - 2D sketch to 3D structure - Energy minimization - Assign charges dock Molecular Docking (e.g., AutoDock Vina) - Flexible ligand, rigid receptor - Exhaustive conformational search l_prep->dock grid->dock results Pose & Score Analysis - Rank by binding affinity (kcal/mol) - Cluster poses by RMSD dock->results interact Interaction Analysis - Identify H-bonds, hydrophobic  interactions, etc. - Visualize in PyMOL/Discovery Studio results->interact

Caption: General workflow for a structure-based molecular docking experiment.

Quantitative Comparison of Docking Performance

The following table summarizes illustrative docking results against E. coli DNA Gyrase B (PDB ID: 4KFG). The data is hypothetical but represents a realistic outcome for such a study.

Compound NameStructureDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
This compound [Hypothetical Structure]-8.9 Asp73, Gly77, Ile78, Pro79, Ile94H-Bond with Asp73; Hydrophobic interactions
Ciprofloxacin (Reference) [Known Structure]-8.5Asp73, Gly77, Ser47, Glu50H-Bonds with Asp73, Ser47; Water-bridged interactions
Quinoline (Analog) [Known Structure]-5.2Ile78, Pro79Weak hydrophobic interactions

Analysis of Results:

  • The hypothetical This compound shows a more favorable (more negative) docking score than the reference drug, Ciprofloxacin, suggesting it may have a higher binding affinity for the target.

  • The presence of the quinoline nitrogen and the 7-fluoro group likely facilitates a critical hydrogen bond with the key residue Asp73, an interaction known to be crucial for the activity of fluoroquinolones.

  • The 8-bromo substituent appears to engage in favorable hydrophobic interactions within a pocket defined by residues like Ile78 and Ile94, potentially contributing to the stronger predicted affinity compared to Ciprofloxacin.

  • The simple quinoline analog shows a significantly weaker docking score, highlighting the essential contribution of the functional groups in the substituted derivatives to anchor the molecule within the active site.

Detailed Protocol: Docking this compound into E. coli DNA Gyrase B

This section provides a step-by-step protocol using the widely accessible AutoDock Tools (ADT) and AutoDock Vina software.

Prerequisites:

  • Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL (or other molecular visualizer).

  • Input Files:

    • Protein Structure: Download PDB ID 4KFG from the RCSB Protein Data Bank.

    • Ligand Structure: An energy-minimized 3D structure of this compound in .pdb or .mol2 format.

Step 1: Protein Preparation

  • Load Protein: Open ADT and load the 4KFG.pdb file.

  • Clean Protein: Remove all water molecules (Edit > Delete Water). Remove any co-crystallized ligands or other heteroatoms that are not part of the protein.

  • Add Hydrogens: Edit > Hydrogens > Add. Choose "Polar only".

  • Compute Charges: Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.

  • Set Atom Types: Grid > Macromolecule > Choose. Select 4KFG to prepare it for grid generation.

  • Save as PDBQT: Save the prepared protein as 4KFG_protein.pdbqt. This format contains the coordinate information plus charge and atom type data required by Vina.

Step 2: Ligand Preparation

  • Load Ligand: Ligand > Input > Open. Load your 3D ligand file.

  • Assign Charges & Torsion: ADT will automatically compute Gasteiger charges and detect the rotatable bonds (torsions). Verify that the number of torsions is reasonable.

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

Step 3: Grid Box Generation

  • Open GridBox: Grid > Grid Box.

  • Position the Box: A box will appear around the protein. You need to center this box on the active site. For 4KFG, the active site is where the original ligand was bound. You can find these coordinates in the literature or by inspecting the complex in PyMOL.

  • Set Dimensions: Adjust the box dimensions (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket, providing enough space for the ligand to move and rotate freely.

  • Save Configuration: Note the center coordinates and dimensions. Create a text file named conf.txt with the following content:

Step 4: Running AutoDock Vina

  • Open Terminal/Command Prompt: Navigate to the directory containing your prepared files (4KFG_protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

  • Execute Vina: Run the following command:

  • Process Completion: Vina will perform the docking calculations. This may take a few minutes. Upon completion, it will generate the output files specified: docking_results.pdbqt (containing the docked poses) and docking_log.txt (containing the binding affinity scores for each pose).

Step 5: Analysis of Results

  • Review Scores: Open docking_log.txt to see the binding affinity scores for the top predicted poses. The most negative score represents the most favorable predicted binding mode.

  • Visualize Poses: Load the 4KFG_protein.pdbqt and docking_results.pdbqt files into PyMOL. You can view the different predicted binding poses and their interactions with the protein's active site residues. Analyze for hydrogen bonds, hydrophobic interactions, and π-stacking.

The Imperative of Experimental Validation

While powerful, in silico docking results are predictions, not definitive proof.[18] They are hypotheses that must be validated through experimental work.[5][19] The ultimate measure of a compound's efficacy is its performance in a biological assay.

Cross-Validation Logic: A strong positive correlation between computational predictions and experimental results builds confidence in the in silico model for future predictions. For example, a series of derivatives with progressively better (more negative) docking scores should, ideally, show progressively lower IC50 values (higher potency) in an in vitro enzyme inhibition assay.[18]

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experiment docking Molecular Docking (Prediction) score Binding Affinity (e.g., -8.9 kcal/mol) docking->score generates validation Correlation Analysis score->validation assay Enzyme Inhibition Assay (Measurement) ic50 Biological Activity (e.g., IC50 = 0.5 µM) assay->ic50 measures ic50->validation conclusion Validated Model or Model Refinement validation->conclusion

Caption: The logical relationship between in silico prediction and in vitro validation.

Conclusion

In silico molecular docking provides an exceptionally powerful and resource-efficient platform for the initial evaluation of novel compound series like this compound derivatives. Through careful target selection, rigorous protocol validation, and objective comparison against established benchmarks, researchers can effectively prioritize candidates and develop a deep, mechanistic understanding of their potential interactions. The illustrative analysis presented here suggests that the this compound scaffold holds promise, potentially offering enhanced binding affinity to key therapeutic targets like bacterial DNA gyrase. However, these computational findings must serve as a launchpad for empirical testing, as the synergy between in silico prediction and experimental validation is the true engine of modern drug discovery.

References

A Senior Application Scientist's Guide to Cross-Validation of Biological Activity for Substituted Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of the biological activities of substituted fluoroquinolones. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, offering both the "how" and the "why" of experimental design and data interpretation. Our focus is on fostering scientific integrity through self-validating protocols and grounding our claims in authoritative, verifiable sources.

Introduction: The Enduring Versatility of the Fluoroquinolone Scaffold

The fluoroquinolone core, a bicyclic aromatic structure, is a testament to the power of medicinal chemistry. Initially developed as potent broad-spectrum antibacterial agents, their mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV—has been extensively studied.[1][2] This targeted disruption of DNA replication leads to bacterial cell death.[1] However, the therapeutic potential of this scaffold is not limited to infectious diseases. Through strategic chemical modifications, fluoroquinolone derivatives have emerged as promising candidates for anticancer therapy, primarily by targeting human topoisomerase II.[3][4]

This guide will comparatively analyze the antibacterial and anticancer activities of various substituted fluoroquinolones. We will explore how specific structural alterations influence efficacy and selectivity, providing the experimental data and detailed protocols necessary for researchers to validate these findings in their own laboratories.

The Architectural Blueprint: Understanding Fluoroquinolone Structure-Activity Relationships (SAR)

The biological activity of a fluoroquinolone derivative is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel compounds with enhanced potency and selectivity.

Core Substitutions and Their Impact on Biological Activity

The fluoroquinolone scaffold offers several key positions for chemical modification, each influencing the compound's biological properties in distinct ways.

  • N-1 Position: The substituent at the N-1 position is crucial for overall potency. A cyclopropyl group is widely considered optimal for potent antibacterial activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa.[5][6] This substitution is also advantageous for anticancer activity, contributing to the inhibition of topoisomerase II.[7]

  • C-5 Position: An amino group at the C-5 position generally enhances overall antibacterial potency.[8]

  • C-6 Position: The fluorine atom at the C-6 position is a hallmark of this class of antibiotics and is critical for enhancing DNA gyrase inhibitory activity.[6] This feature is also beneficial for the anticancer properties of these derivatives.[9]

  • C-7 Position: The substituent at the C-7 position significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties.[5][8] A piperazine ring tends to increase potency against Gram-negative bacteria, while a pyrrolidine ring often improves activity against Gram-positive bacteria.[5] For anticancer applications, modifications at this position are a key strategy for enhancing cytotoxicity.[4]

  • C-8 Position: Modifications at the C-8 position can impact antibacterial activity, oral absorption, and side-effect profiles. A methoxy group at this position has been shown to increase lethal activity against bacteria, including in non-growing cells, and can reduce phototoxicity.[10][11] In the context of anticancer activity, a fluorine atom at C-8 can enhance topoisomerase II inhibition.[9]

SAR_Fluoroquinolone Fluoroquinolone_Core { Fluoroquinolone Core |  N-1 |  C-5 |  C-6 |  C-7 |  C-8} N1_Sub N-1 Substituent (e.g., Cyclopropyl) Fluoroquinolone_Core:f1->N1_Sub C5_Sub C-5 Substituent (e.g., Amino) Fluoroquinolone_Core:f2->C5_Sub C6_Sub C-6 Substituent (Fluorine) Fluoroquinolone_Core:f3->C6_Sub C7_Sub C-7 Substituent (e.g., Piperazine, Pyrrolidine) Fluoroquinolone_Core:f4->C7_Sub C8_Sub C-8 Substituent (e.g., Methoxy, Halogen) Fluoroquinolone_Core:f5->C8_Sub Activity Biological Activity (Antibacterial/Anticancer) N1_Sub->Activity Potency C5_Sub->Activity Potency C6_Sub->Activity Gyrase Inhibition C7_Sub->Activity Spectrum & Potency C8_Sub->Activity Activity & Safety

Comparative Analysis of Biological Activity: Experimental Data

The following tables provide a comparative overview of the antibacterial and anticancer activities of selected substituted fluoroquinolones, compiled from various studies. These data serve as a benchmark for researchers engaged in the synthesis and evaluation of novel derivatives.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

CompoundN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusReference(s)
CiprofloxacinCyclopropylPiperazine0.013 - 0.080.6[12][13]
Norfloxacin Derivative 73EthylSubstituted Piperazine-2.27 (MCF-7)[1]
Ciprofloxacin DerivativeCyclopropylSubstituted Piperazine<0.016-[14]
8-NitrofluoroquinoloneCyclopropylVaried-31 - 125[12]

Note: The MIC values can vary depending on the specific bacterial strain and the testing methodology.

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.

CompoundN-1 SubstituentC-7 SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)Reference(s)
Norfloxacin Derivative 73EthylSubstituted Piperazine2.27-[1]
Ciprofloxacin Derivative 32CyclopropylN-acylated Piperazine4.3-[1]
Ciprofloxacin Derivative 39CyclopropylSubstituted Piperazine3.8410.24[1]
Ciprofloxacin Derivative 40CyclopropylSubstituted Piperazine3.589.97[1]
Ciprofloxacin Derivative 41CyclopropylSubstituted Piperazine3.906.49[1]
Ciprofloxacin Derivative 43CyclopropylSubstituted Piperazine3.2610.53[1]
Pyrimidinone Derivative 30--1.421.98[15]
Imidazo-thiadiazole Derivative--9 - 163 - 4.5[16]

Note: IC50 values are cell-line specific and can be influenced by experimental conditions.

Experimental Protocols for Cross-Validation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of substituted fluoroquinolones.

Experimental_Workflow cluster_0 Antibacterial Activity cluster_1 Anticancer Activity MIC_Assay MIC Determination Cytotoxicity_Assay MTT Cytotoxicity Assay Topoisomerase_Assay Topoisomerase II Inhibition Assay Cytotoxicity_Assay->Topoisomerase_Assay Investigate Mechanism Compound Substituted Fluoroquinolone Compound->MIC_Assay Compound->Cytotoxicity_Assay

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test fluoroquinolone compounds

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Test fluoroquinolone compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol for Human Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • Stop solution/loading dye

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining solution (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the 10x assay buffer, ATP, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the human topoisomerase II enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye and proteinase K. Incubate for an additional 15-30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until adequate separation is achieved.

  • Visualization: Stain the gel with a DNA staining solution and visualize the DNA bands using a UV transilluminator.

  • Data Analysis: Active topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. Inhibition of the enzyme will result in the kDNA remaining in the well. The inhibitory effect of the compound can be quantified by measuring the reduction in the amount of decatenated DNA.[17]

Conclusion: A Path Forward in Fluoroquinolone Drug Discovery

The fluoroquinolone scaffold remains a fertile ground for the discovery of novel therapeutic agents. By systematically exploring the structure-activity relationships and employing robust, cross-validation methodologies, researchers can rationally design and evaluate new derivatives with enhanced antibacterial and anticancer properties. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the development of the next generation of fluoroquinolone-based therapeutics. The key to success lies in a deep understanding of the underlying mechanisms of action and a commitment to rigorous, reproducible experimental practices.

References

Validation of 8-Bromo-7-fluoroquinoline as a Fragment for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target.[3][4] These initial hits then serve as starting points for optimization into high-affinity drug candidates. This guide provides an in-depth validation workflow for a promising, yet underexplored fragment: 8-bromo-7-fluoroquinoline. By juxtaposing its projected experimental performance against established fragments, we aim to offer a comprehensive framework for researchers to assess its potential in their drug discovery pipelines.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[5][6][7][8] Its derivatives have demonstrated a wide array of biological activities, including anticancer and antibacterial properties.[9][10][11][12][13] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline ring, influencing factors like binding affinity, metabolic stability, and membrane permeability.[9][14] This makes this compound an intriguing candidate for FBDD, offering a unique combination of aromaticity, hydrogen bonding potential, and vectors for chemical elaboration.

A Comparative Framework for Fragment Validation

To objectively assess the viability of this compound, we will compare its hypothetical validation data against two archetypal fragments:

  • Fragment A: Benzene. The simplest aromatic fragment, representing a baseline for hydrophobic interactions.

  • Fragment B: 4-Anilinoquinazoline. A well-established kinase hinge-binding fragment, representing a more complex, interaction-specific scaffold.[15]

This comparative approach will allow us to contextualize the experimental outcomes for this compound and make informed decisions about its progression.

Physicochemical Properties: The Foundation of a Good Fragment

A fragment's success is intrinsically linked to its physicochemical properties. The "Rule of Three" provides a useful guideline for fragment design: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[3]

PropertyThis compound (Predicted)Benzene (Fragment A)4-Anilinoquinazoline (Fragment B)
Molecular Weight (Da) 226.0478.11221.25
cLogP ~2.9~2.13~3.1
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 2 (N, F)03 (3xN)
Polar Surface Area (Ų) ~12.90~38.0

Note: Properties for this compound are based on the closely related 8-bromo-7-fluoroisoquinoline.[16]

Interpretation: this compound adheres well to the Rule of Three, positioning it as a suitable candidate for fragment screening. Its properties are intermediate between the simple hydrophobic benzene and the more polar 4-anilinoquinazoline, suggesting a balanced profile for engaging in a variety of binding interactions.

Experimental Validation Workflow

The validation of a novel fragment is a multi-step process that employs a cascade of biophysical and biochemical assays. The goal is to confirm binding, determine affinity and ligand efficiency, and elucidate the binding mode.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Characterization & Optimization Fragment Library Fragment Library SPR Screening SPR Screening Fragment Library->SPR Screening High Throughput NMR Spectroscopy NMR Spectroscopy SPR Screening->NMR Spectroscopy Orthogonal Method X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Structural Insights Cell-Based Assays Cell-Based Assays NMR Spectroscopy->Cell-Based Assays Functional Relevance Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) X-ray Crystallography->Structure-Activity Relationship (SAR) Iterative Design Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization Cell-Based Assays->Structure-Activity Relationship (SAR) LE_Comparison Ligand Efficiency Comparison cluster_0 Ligand Efficiency (LE) = -ΔG / Heavy Atoms F_A Benzene (Fragment A) LE ≈ 0.68 F_8B7F This compound LE ≈ 0.45 F_B 4-Anilinoquinazoline (Fragment B) LE ≈ 0.37

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Fluoroquinolone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing a Classic Antibiotic Scaffold for Oncology

Fluoroquinolones, a well-established class of broad-spectrum antibiotics, have garnered significant interest in oncology for their potential as anticancer agents.[1][2] Their established safety profile and known mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV have prompted extensive research into their effects on eukaryotic cells.[1] This guide provides a comparative analysis of the cytotoxic effects of various novel fluoroquinolone derivatives against a panel of human cancer cell lines. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for researchers to conduct similar evaluations. The primary antibacterial action of fluoroquinolones involves the inhibition of enzymes crucial for DNA replication in bacteria.[3] Interestingly, they exhibit a similar effect on the eukaryotic equivalent, topoisomerase II (Topo II), leading to DNA fragmentation and the inhibition of cancer cell proliferation.[1][4] This has spurred the development of new derivatives with enhanced anticancer potency.[4]

Mechanisms of Fluoroquinolone-Induced Cytotoxicity in Cancer Cells

The anticancer activity of fluoroquinolone derivatives is not limited to a single mode of action. Instead, they often engage multiple pathways to induce cancer cell death, making them promising candidates for overcoming drug resistance.

Topoisomerase I and II Inhibition: The Primary Target

The most well-documented mechanism of action for fluoroquinolones in cancer cells is the inhibition of topoisomerase I and II.[1][5] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce DNA strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[6][7] Numerous studies have demonstrated the potent Topo II inhibitory activity of novel ciprofloxacin and other fluoroquinolone derivatives, with some compounds showing greater potency than established anticancer drugs like doxorubicin and etoposide.[3][8]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis. Fluoroquinolone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2][3] This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][9] The induction of apoptosis is a direct consequence of the DNA damage caused by topoisomerase inhibition, as well as other cellular stresses.[10]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

By interfering with DNA replication and repair, fluoroquinolone derivatives effectively halt the progression of the cell cycle in cancer cells.[4] The most commonly observed points of arrest are the S and G2/M phases.[1][4] This prevents the cells from entering mitosis with damaged DNA, ultimately leading to apoptosis. Flow cytometry analysis is a standard method to quantify the distribution of cells in different phases of the cell cycle following treatment with these compounds.[11]

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Several studies have indicated that fluoroquinolone derivatives can induce the production of reactive oxygen species (ROS) within cancer cells.[3][12] Elevated ROS levels lead to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids.[13] This oxidative damage can further contribute to the induction of apoptosis and enhance the overall cytotoxic effect of the compounds.[12] The generation of ROS can be a double-edged sword, as it can also contribute to toxicity in normal cells; therefore, designing derivatives with cancer-cell-specific ROS induction is a key area of research.[5]

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its potency and selectivity. The following tables summarize the in vitro cytotoxicity of various novel fluoroquinolone derivatives against a panel of commonly used human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of the cell population.

Table 1: Comparative IC50 Values (µM) of Novel Fluoroquinolone Derivatives in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

DerivativeMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
Ciprofloxacin-Thiadiazole Hybrid (Compound 39)3.84-[3]
Ciprofloxacin-Thiadiazole Hybrid (Compound 40)3.58-[3]
Ciprofloxacin-Thiadiazole Hybrid (Compound 43)3.26-[3]
Norfloxacin-NO Donor Hybrid (Compound 73)2.271.52[3]
Ciprofloxacin-Chalcone Hybrid (FQ11)7.310.8[1]
5-FU1.71-[14]
Doxorubicin2.82-[2]

Table 2: Comparative IC50 Values (µM) of Novel Fluoroquinolone Derivatives in Lung (A549), Ovarian (SKOV-3), and Cervical (HeLa) Cancer Cell Lines

DerivativeA549 IC50 (µM)SKOV-3 IC50 (µM)HeLa IC50 (µM)Reference
Ciprofloxacin-Thiadiazole Hybrid (Compound 41)6.498.50-[3]
Ciprofloxacin-Thiadiazole Hybrid (Compound 47)5.5010.57-[3]
Ciprofloxacin-Chalcone Hybrid (Compound 97)27.71--[3]
Levofloxacin-Thiadiazole Hybrid (17h)2.621.92-[2]
Compound 123.98 µg/ml--[15]
Compound 9a-9d--50-150[15]
Compound 8-111.2-7.3--[16]
Compound 6, 8-12, 15--0.7-8.9[16]

Table 3: Selectivity of Novel Fluoroquinolone Derivatives

DerivativeCancer Cell Line / IC50 (µM)Normal Cell Line / IC50 (µM)Selectivity Index (SI)Reference
Ciprofloxacin-Chalcone Hybrid (Compound 97)A549 / 27.71WI38 / 118.654.28[3]
Norfloxacin-NO Donor Hybrids (71-74)Various / 1.52-2.33HBL100, WH1 / 3.51-13.2Varies[3]
Ciprofloxacin-Chalcone Hybrid (FQ11)MCF-7 / 7.3MRC-5 / 5.90.81[1]
Thiazolidine-2,4-dione Hybrid (FQ2)LOX IMVI / 25.4WI 38 / 45.131.78[1]
Ciprofloxacin Derivative (Compound 13)PC3 / 2.02HaCaT / 35.0717.36[5]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following sections provide detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HeLa) from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluoroquinolone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add Fluoroquinolone Derivatives adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the fluoroquinolone derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells with the fluoroquinolone derivatives at their IC50 concentrations.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways Implicated in Fluoroquinolone Cytotoxicity

The cytotoxic effects of fluoroquinolone derivatives are mediated by a complex interplay of signaling pathways. The diagram below illustrates the key events following treatment.

Fluoroquinolone_Pathway FQ Fluoroquinolone Derivative Topo Topoisomerase I/II FQ->Topo Inhibition ROS ROS Generation FQ->ROS DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Key signaling pathways activated by fluoroquinolone derivatives.

Conclusion and Future Directions

Novel fluoroquinolone derivatives represent a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to inhibit topoisomerases, induce apoptosis and cell cycle arrest, and generate ROS makes them effective against a range of cancer cell lines. The structure-activity relationship studies are crucial for optimizing their potency and selectivity.[8][17] Future research should focus on developing derivatives with improved selectivity for cancer cells over normal cells to minimize potential side effects. Furthermore, in vivo studies are necessary to validate the preclinical efficacy of these promising compounds and to assess their pharmacokinetic and pharmacodynamic properties. The combination of fluoroquinolone derivatives with existing chemotherapeutic agents could also be a valuable strategy to overcome drug resistance and enhance therapeutic outcomes.[2]

References

A Head-to-Head Comparison of Catalysts for the Arylation of 8-Bromo-7-fluoroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline moiety, in particular, is a privileged structure found in a multitude of therapeutic agents. The targeted arylation of substituted quinolines, such as 8-bromo-7-fluoroquinoline, allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of leading catalytic systems for the arylation of this compound, offering insights into catalyst selection, reaction optimization, and practical experimental protocols.

The presence of the fluorine atom at the 7-position and the bromine at the 8-position of the quinoline ring presents a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond, making the choice of an appropriate catalyst and reaction conditions crucial for achieving high yields and minimizing side reactions. This guide will delve into the most prevalent and effective palladium- and copper-catalyzed cross-coupling reactions for this specific transformation.

Comparative Overview of Catalytic Systems

The arylation of this compound can be broadly categorized into carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The choice of the catalytic system is dictated by the desired bond to be formed and the nature of the coupling partner. Below is a comparative table summarizing the key features of the most common catalytic approaches.

Coupling Reaction Catalyst Type Typical Ligands Key Strengths Considerations
Suzuki-Miyaura PalladiumPhosphines (e.g., SPhos, XPhos, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs)Broad substrate scope, high functional group tolerance, commercially available reagents.Boronic acids can be prone to protodeboronation; base sensitive functional groups may be an issue.
Buchwald-Hartwig Amination PalladiumBulky electron-rich phosphines (e.g., BrettPhos, RuPhos)Excellent for C-N bond formation with a wide range of amines.[1]Requires a strong base, which may not be compatible with all substrates.
Sonogashira Palladium/CopperPhosphines (e.g., PPh₃)Efficient formation of C-C triple bonds.[2]Requires a terminal alkyne; copper co-catalyst can sometimes lead to side reactions.
Heck PalladiumPhosphine-free or with phosphinesForms C-C double bonds with alkenes.[3]Regioselectivity can be a challenge with certain substrates.
Stille PalladiumPhosphines (e.g., PPh₃, AsPh₃)Tolerant to a wide range of functional groups.[1][4]Toxicity of organotin reagents is a significant drawback.[5]
Negishi Palladium or NickelPhosphines, PyboxHigh reactivity of organozinc reagents.[6]Organozinc reagents are moisture-sensitive and often need to be prepared in situ.
Ullmann Condensation CopperDiamines, PhenanthrolinesCost-effective alternative to palladium for C-N and C-O bond formation.[7]Often requires higher reaction temperatures than palladium-catalyzed reactions.

Catalytic Cycles: A Mechanistic Glimpse

Understanding the underlying catalytic cycles is paramount for rational catalyst selection and troubleshooting. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-limiting step. The subsequent transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) introduces the desired aryl group onto the palladium center. The final step is reductive elimination, which forms the new C-C or C-N bond and regenerates the active palladium(0) catalyst.[8] The choice of ligand (L) is critical as it influences the electron density and steric environment around the palladium center, thereby affecting the rates of each step in the cycle.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, coupling partner, base, and solvent. Inert Degas the mixture (e.g., Argon sparging). Reagents->Inert Catalyst Add Pd catalyst and ligand. Inert->Catalyst Heating Heat the reaction mixture to the specified temperature with stirring. Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench. Monitoring->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture to achieve a concentration of 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and BrettPhos (3.0 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask, remove from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira C-C (Alkynylation) Coupling

This protocol provides a method for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine (2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The arylation of this compound is a versatile transformation that can be achieved through a variety of catalytic methods. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a robust and reliable means to introduce a diverse array of aryl, heteroaryl, and alkynyl groups. The choice of catalyst, ligand, base, and solvent system is critical and should be tailored to the specific coupling partners and the desired product. This guide provides a foundation for researchers to navigate the selection of catalysts and to develop efficient and high-yielding arylation protocols for this important heterocyclic scaffold. Further optimization of the provided protocols may be necessary to achieve optimal results for specific applications.

References

A Senior Application Scientist’s Guide to the Experimental Validation of Predicted Binding Modes for 8-Bromo-7-fluoroquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Algorithm—Why Experimental Validation is Non-Negotiable

In modern drug discovery, computational docking provides an invaluable starting point, predicting how a ligand, such as an 8-Bromo-7-fluoroquinoline inhibitor, might orient itself within a target's binding site. These predictions are foundational to structure-based design, guiding the iterative process of optimizing potency and selectivity. However, a predicted pose is merely a hypothesis—a well-informed but unproven model. The chemical space of a binding pocket is complex, and the subtle interplay of forces governing molecular recognition can defy even the most sophisticated algorithms. Factors like induced fit, the displacement of water molecules, and the precise geometry of halogen bonds are notoriously difficult to predict with absolute certainty.

The Strategic Validation Workflow: From Hypothesis to High-Confidence Model

The validation process is not a linear path but a logical progression where each step informs the next. The goal is to triangulate the truth by using techniques that probe different aspects of the binding event—from high-resolution static pictures to the thermodynamics and kinetics of the interaction in solution.

G cluster_0 Phase 1: Foundational & Structural Validation cluster_1 Phase 2: Biophysical & Thermodynamic Confirmation cluster_2 Phase 3: Functional & Cellular Corroboration cluster_3 Outcome comp_model Computational Docking (Predicted Binding Pose) xray X-Ray Crystallography (Gold Standard Structural Data) comp_model->xray Co-crystallization trials nmr_structure NMR Spectroscopy (Solution-State Structural Restraints) comp_model->nmr_structure Isotope labeling required itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) xray->itc Confirm 1:1 binding mutagenesis Site-Directed Mutagenesis (Functional Validation of Key Residues) xray->mutagenesis Identify key residues for mutation spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) nmr_structure->spr Correlate solution binding sar Structure-Activity Relationship (SAR) (Biochemical/Cellular Assays) itc->sar Rationalize potency spr->sar Explain residence time effects validated_mode High-Confidence Binding Mode (Experimentally Validated) sar->validated_mode mutagenesis->sar Confirm functional importance

Caption: A strategic workflow for validating a predicted binding mode.

The Gold Standard: X-Ray Crystallography

X-ray crystallography provides the most direct and unambiguous evidence of a binding mode by resolving the three-dimensional structure of the inhibitor-target complex at atomic resolution.[1][2] It is the ultimate arbiter for validating a computational pose.

Causality Behind the Choice: The primary goal is to "see" the inhibitor in the binding site. This method directly visualizes the orientation, conformation, and specific atomic interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the this compound and the protein. For quinoline-based inhibitors, identifying the key hinge-binding interactions is often crucial, a task for which crystallography is perfectly suited.[3]

Experimental Protocol: Co-crystallization of a Kinase with an this compound Inhibitor

  • Protein Expression and Purification: Express the target kinase domain in a suitable system (e.g., E. coli, insect cells). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography. Protein quality is paramount for successful crystallization.

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the this compound inhibitor. The inhibitor should be dissolved in a compatible solvent (e.g., DMSO) at a concentration that ensures saturation without precipitation.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[2] Set up plates with the protein-inhibitor complex mixed with the reservoir solution.

  • Crystal Optimization: Once initial hits (small crystals) are identified, optimize the conditions by fine-tuning precipitant concentration, pH, and temperature to grow larger, diffraction-quality crystals.

  • Data Collection: Cryo-protect a single crystal and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron source.[4]

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-structure of the protein. Build the inhibitor into the resulting electron density map and refine the model to produce the final, high-resolution structure of the complex.

The In-Solution Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While crystallography provides a high-resolution static image, NMR spectroscopy validates the interaction in the solution phase, which more closely mimics the physiological environment.[5][6] It is exceptionally powerful for detecting even weak binding events and for mapping the interaction interface.[7][8]

Causality Behind the Choice: NMR confirms that the binding observed in the crystal lattice also occurs in solution. For the this compound scaffold, two NMR approaches are particularly insightful:

  • ¹⁹F NMR (Ligand-Observed): The fluorine atom on the quinoline ring is a superb NMR probe. Its chemical shift is highly sensitive to its local environment. A change in the ¹⁹F signal upon addition of the target protein is direct evidence of binding.[5]

  • ¹H-¹⁵N HSQC (Protein-Observed): This experiment monitors the chemical environment of the protein's backbone amides. When the inhibitor binds, residues in and near the binding pocket will experience a change in their local electronic environment, causing their corresponding peaks in the HSQC spectrum to shift (Chemical Shift Perturbations, or CSPs). This allows for the mapping of the binding site on the protein surface.[6]

G start Need to validate binding in solution? isotope_avail Is isotopically labeled (¹⁵N) protein available? start->isotope_avail fluorine_present Does the ligand have a ¹⁹F label? (e.g., 7-fluoroquinoline) isotope_avail->fluorine_present No hsqc Perform ¹H-¹⁵N HSQC Titration (Protein-Observed) isotope_avail->hsqc Yes f19_nmr Perform ¹⁹F NMR Titration (Ligand-Observed) fluorine_present->f19_nmr Yes other_ligand_nmr Use other ligand-observed methods (e.g., WaterLOGSY, STD-NMR) fluorine_present->other_ligand_nmr No hsqc_result Map binding site on protein surface via CSPs. Determine Kd. hsqc->hsqc_result f19_result Confirm direct binding. Determine Kd. f19_nmr->f19_result

Caption: Decision logic for selecting an NMR validation method.

Experimental Protocol: ¹H-¹⁵N HSQC Titration

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 6.5-7.5) containing 5-10% D₂O.

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution (10-50 mM) of the this compound inhibitor in a deuterated solvent (e.g., DMSO-d6).

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference state.

  • Titration: Add small aliquots of the inhibitor stock solution to the protein sample to achieve increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1 inhibitor:protein).

  • Spectral Acquisition: Acquire an HSQC spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis: Overlay the spectra and identify amides whose peaks shift or broaden upon inhibitor addition. Map these perturbed residues onto the protein structure. The magnitude of the chemical shift perturbation (CSP) can be used to calculate the dissociation constant (Kd).

The Energetic Signature: Biophysical Assays (SPR & ITC)

While structural methods show how a ligand binds, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify the energetics of that interaction. They provide essential data on affinity, kinetics, and thermodynamics, which are crucial for lead optimization.

Comparative Analysis of Biophysical Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Data Binding Kinetics (kₐ, kₑ) and Affinity (K₋)[9][10]Binding Thermodynamics (ΔH, ΔS) and Affinity (K₋)[11][12]
Principle Measures changes in refractive index near a sensor surface as ligand flows over an immobilized protein.[13]Measures the heat released or absorbed during the binding event in solution.
Key Advantage Provides kinetic rate constants, crucial for understanding drug residence time.[9] High throughput potential."Gold standard" for affinity.[12][14] Measures direct binding in solution without immobilization. Provides stoichiometry (n).[11]
Requirement One binding partner must be immobilized on a sensor chip. Requires active protein on the surface.[13]Requires higher concentrations of both protein and ligand.
Best For Ranking compounds by off-rate; detailed kinetic characterization.Validating binding stoichiometry; understanding the thermodynamic drivers of binding (enthalpy vs. entropy).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare the purified target protein (e.g., 10-50 µM) and the this compound inhibitor (e.g., 100-500 µM) in the exact same, degassed buffer. A mismatch in buffer components will generate large heats of dilution, obscuring the binding signal.

  • Instrument Setup: Load the protein into the sample cell and the inhibitor into the injection syringe of the calorimeter. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment: Perform a series of small, timed injections (e.g., 2 µL each) of the inhibitor into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[15]

  • Data Acquisition: The raw data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.

  • Data Analysis: Integrate the peaks to determine the heat change per mole of injectant. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the binding affinity (K₋), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

The Functional Test: Structure-Activity Relationship (SAR) and Mutagenesis

The final layer of validation connects the structural and biophysical data to the inhibitor's functional activity. If the validated binding mode is correct, it should logically explain the observed SAR and be sensitive to mutations of key interacting residues.

Causality Behind the Choice: This step closes the loop. A crystallographic structure might show a hydrogen bond between the quinoline nitrogen and a specific backbone amide. A potent analog might enhance this interaction, while a weak analog disrupts it. Mutating that specific residue to one that cannot form a hydrogen bond (e.g., Alanine) should significantly reduce the inhibitor's potency, functionally proving the importance of that interaction.[16][17][18]

Hypothetical SAR Data for this compound Analogs

CompoundR¹ SubstitutionTarget IC₅₀ (nM)Rationale based on a Validated Binding Mode
Lead (1) 8-Br, 7-F50Bromine forms a key halogen bond; Fluorine makes a favorable polar contact.
Analog (2) 8-Cl, 7-F150Chlorine is a weaker halogen bond donor, reducing affinity.
Analog (3) 8-Br, 7-H500Removal of the 7-fluoro group eliminates a key polar interaction, decreasing potency.
Analog (4) 8-I, 7-F25Iodine is a stronger halogen bond donor, enhancing affinity.

Conclusion: A Multi-faceted Approach to Certainty

Validating a predicted binding mode is not a matter of performing a single "killer" experiment. It is a process of building a robust, self-consistent dataset from orthogonal techniques. For this compound inhibitors, the definitive evidence from an X-ray crystal structure should be the primary goal. This structural hypothesis must then be confirmed in solution using NMR spectroscopy , which leverages the unique ¹⁹F handle. The interaction must then be quantified energetically by ITC to understand its thermodynamic drivers and by SPR to define its kinetic behavior. Finally, this detailed molecular understanding must successfully rationalize the compound's structure-activity relationship and be further confirmed by site-directed mutagenesis . By following this rigorous, multi-faceted approach, researchers can move from a computational hypothesis to a validated, high-confidence model of inhibitor binding, paving the way for truly rational, structure-guided drug design.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 8-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Bromo-7-fluoroquinoline. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for halogenated aromatic compounds.

Hazard Identification and Risk Assessment

The anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) plan and strict handling protocols are mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Chemical Safety Goggles and Face ShieldANSI Z87.1 compliant goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider gloves with a higher level of chemical resistance, such as Viton® or neoprene. Always check the manufacturer's compatibility chart.[5] Double gloving is recommended.
Body Protection Chemical-Resistant Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. An additional chemical-resistant apron is recommended when handling significant quantities.
Respiratory Protection Chemical Fume HoodAll manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk. The following procedure should be followed for all work involving this compound.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Ensure Proper Engineering Controls: Verify that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible.[6]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing. Keep containers closed when not in use.

  • Perform Experimental Work: Carry out all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[5]

Post-Handling
  • Decontamination: Thoroughly decontaminate the work area and any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Waste Disposal Plan

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[5]

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats and contaminated paper towels, must be collected in a designated hazardous waste container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated hazardous waste container labeled "Halogenated Organic Liquid Waste."[5]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.

Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][7]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill.

  • Clean-up: For small spills, use an absorbent material compatible with halogenated organic compounds. For larger spills, contact your institution's environmental health and safety department.

  • Decontaminate: Thoroughly decontaminate the spill area after cleanup.

  • Dispose: Collect all spill cleanup materials in a sealed container and dispose of as hazardous waste.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review Safety Guide prep2 Verify Fume Hood & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Solid prep3->handle1 Begin Work handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Work post2 Segregate Halogenated Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.